molecular formula C9H4BrNO3 B1410819 2-Bromo-6-cyano-4-formylbenzoic acid CAS No. 1805486-11-6

2-Bromo-6-cyano-4-formylbenzoic acid

Cat. No.: B1410819
CAS No.: 1805486-11-6
M. Wt: 254.04 g/mol
InChI Key: VMSFNJMPIKTXJC-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-formylbenzoic acid is a useful research compound. Its molecular formula is C9H4BrNO3 and its molecular weight is 254.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-cyano-4-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-cyano-4-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-cyano-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-5(4-12)1-6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFNJMPIKTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthetic Applications of 2-Bromo-6-cyano-4-formylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fragment-based design, highly functionalized aromatic scaffolds are critical for rapidly exploring chemical space. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) is a premier example of a tetra-orthogonally functionalized building block. Featuring four distinct reactive sites—a carboxylic acid, a bromine atom, a formyl group, and a cyano group—this molecule allows for precise, sequential modifications without the need for cumbersome protection-deprotection strategies.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the physicochemical profiling, mechanistic causality, and self-validating protocols required to leverage this scaffold in complex synthetic workflows.

Structural and Physicochemical Profiling

Understanding the electronic and steric environment of 2-Bromo-6-cyano-4-formylbenzoic acid is the first step in predicting its reactivity. The strong electron-withdrawing nature of the cyano (-CN) and carboxyl (-COOH) groups significantly depletes the electron density of the aromatic ring, rendering the C4-formyl group highly electrophilic and the C2-bromine highly susceptible to oxidative addition by transition metals.

Table 1: Physicochemical Properties and Synthetic Impact

PropertyValueCausality / Impact on Synthesis
Molecular Weight 254.04 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
C2-Bromine HalogenProvides a highly reactive site for Pd-catalyzed C-C bond formation.
C4-Formyl AldehydeHighly electrophilic center; primed for nucleophilic attack (e.g., amines).
C6-Cyano NitrileStrongly electron-withdrawing; increases ring electrophilicity and allows late-stage hydrolysis.
C1-Carboxylic Acid Weak Acid (pKa ~2.5-3.5)Requires stoichiometric base neutralization during metal-catalyzed cross-couplings to prevent catalyst quenching.

Orthogonal Reactivity & Mechanistic Causality

The true power of this scaffold lies in its orthogonal reactivity. Each functional group can be targeted independently if the correct reagents and conditions are applied.

Reactivity Core 2-Bromo-6-cyano- 4-formylbenzoic acid Br C2-Bromo Suzuki-Miyaura Coupling Core->Br Pd(0), Base CHO C4-Formyl Reductive Amination Core->CHO Amine, Reductant CN C6-Cyano Hydrolysis/Reduction Core->CN H2O/OH- COOH C1-Carboxyl Amidation/Esterification Core->COOH Coupling Agent

Orthogonal reactivity map of 2-Bromo-6-cyano-4-formylbenzoic acid.

C2-Bromine: Palladium-Catalyzed Cross-Coupling

The aryl bromide is perfectly positioned for Suzuki-Miyaura cross-coupling[1]. However, the presence of the free C1-carboxylic acid dictates a specific mechanistic causality: standard catalytic conditions will fail unless excess base is used. The first equivalent of base (e.g., K₂CO₃) is consumed immediately to deprotonate the carboxylic acid, forming a soluble carboxylate. If this neutralization does not occur, the acidic proton will quench the basic environment required to convert the aryl boronic acid into the reactive "boronate" species, which is mandatory for the transmetalation step of the catalytic cycle[2].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C2-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Transfer of Aryl from Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Product C2-Arylated Benzoic Acid RedElim->Product

Catalytic cycle for the chemoselective Suzuki-Miyaura cross-coupling at the C2 position.

C4-Formyl: Chemoselective Reductive Amination

The C4-aldehyde is highly reactive. To build complex amine libraries, reductive amination is the method of choice[3]. The mechanistic challenge here is chemoselectivity: reducing the imine intermediate without inadvertently reducing the C6-cyano group or directly reducing the unreacted aldehyde to an alcohol. This is achieved by using mild hydride donors like Sodium Triacetoxyborohydride (STAB) or specialized Ruthenium-catalyzed systems, which selectively target the protonated iminium ion over neutral functional groups[4].

C6-Cyano: Controlled Hydrolysis

The cyano group serves as a masked amide or carboxylic acid. Under controlled basic conditions (e.g., NaOH/H₂O₂), the nitrile can be selectively hydrated to a primary amide. Alternatively, harsher acidic or basic hydrolysis will push it to a carboxylic acid[5]. Because the C4-formyl group is also sensitive to these conditions (prone to Cannizzaro-type disproportionation), the cyano group is typically manipulated after the aldehyde has been functionalized.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific internal checks to confirm chemoselectivity.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Couple an aryl boronic acid to the C2 position while strictly preserving the C4-formyl and C6-cyano groups.

  • Reagent Preparation: In an oven-dried Schlenk flask under N₂, combine 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 eq), your chosen aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition (Critical Step): Add K₂CO₃ (2.5 eq).

    • Causality: 1.0 eq is consumed to deprotonate the C1-carboxylic acid. The remaining 1.5 eq is required to form the reactive boronate complex essential for transmetalation[2].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: Water dissolves the inorganic base and facilitates boronate formation, while dioxane solubilizes the organic fragments.

  • Reaction Execution: Heat to 80°C under N₂ for 4-6 hours. Monitor consumption of the starting material via LC-MS.

  • Self-Validating Workup: Cool to room temperature. Dilute with water and wash with EtOAc to remove organic impurities. Carefully acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product.

    • Validation Check: Analyze the precipitate via ¹H-NMR and IR. The successful preservation of the unreacted functional groups is confirmed by a distinct aldehyde singlet at ~10.0 ppm (¹H-NMR) and a sharp cyano stretch at ~2230 cm⁻¹ (IR).

Protocol 2: Reductive Amination of the C4-Formyl Group

Objective: Convert the C4-aldehyde to a secondary amine without reducing the C6-cyano group.

  • Imine Formation: Combine the benzoic acid core (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 2 hours at room temperature.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Causality: STAB is a mild, sterically bulky hydride donor. Unlike NaBH₄, it will not reduce the unreacted aldehyde directly to an alcohol, nor will it attack the sensitive C6-cyano group[3][4].

  • Reaction Execution: Stir for 12 hours at room temperature.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with EtOAc.

    • Validation Check: Successful conversion is indicated by the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of new benzylic protons (~3.8-4.2 ppm) in the ¹H-NMR spectrum. The cyano group's integrity is verified by the retention of the ~2230 cm⁻¹ IR peak.

References

  • [3] Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC. National Institutes of Health (NIH). Available at:

  • [4] Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide | ACS Sustainable Chemistry & Engineering. American Chemical Society (ACS). Available at:

  • [1] Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available at:

  • [5] US6433211B1 - Process for producing cyanobenzoic acid derivatives. Google Patents. Available at:

  • [2] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Institutes of Health (NIH). Available at:

Sources

Comprehensive Solubility Profiling of 2-Bromo-6-cyano-4-formylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of solubility profiles for highly functionalized intermediates is a critical path in organic synthesis, pre-formulation, and drug development. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) is a complex aromatic compound characterized by a dense array of electron-withdrawing and polarizable functional groups. This whitepaper provides an in-depth, theoretically grounded framework and a self-validating experimental methodology for profiling its solubility in various organic solvents, ensuring thermodynamic accuracy and reproducibility.

Physicochemical Causality & Solvation Thermodynamics

To predict and measure the solubility of 2-Bromo-6-cyano-4-formylbenzoic acid, one must first deconstruct its molecular architecture. The molecule features a central benzene ring substituted with a carboxylic acid (-COOH), a bromine atom (-Br), a formyl group (-CHO), and a cyano group (-CN).

The Causality of Crystal Lattice Energy

In the solid state, benzoic acid derivatives form highly stable, intermolecularly hydrogen-bonded dimers. The presence of strongly electron-withdrawing groups (-CN, -CHO, and -Br) on the aromatic ring significantly increases the acidity of the -COOH proton via inductive and resonance effects. This increased polarization strengthens the hydrogen-bonded dimers, resulting in a high crystal lattice energy. As established in the 1 [1], breaking these dimers requires a solvent capable of providing a superior enthalpic payoff (


) during solute-solvent interaction.
Hansen Solubility Parameters (HSPs) Application

The dissolution process is governed by the cohesive energy density of both the solute and the solvent. According to the 2 [2], a solvent must closely match the solute's dispersion (


), polar (

), and hydrogen-bonding (

) parameters. For 2-Bromo-6-cyano-4-formylbenzoic acid:
  • Polar Aprotic Solvents: Act as strong hydrogen-bond acceptors, breaking the -COOH dimers without competing self-association.

  • Polar Protic Solvents: Act as both donors and acceptors but require higher energy to disrupt their own solvent-solvent hydrogen-bonding networks.

  • Non-Polar Solvents: Lack the

    
     and 
    
    
    
    required to solvate the highly polar -CN and -COOH groups.

Pathway A Crystal Lattice (Strong H-Bond Dimers) B Lattice Disruption (ΔH > 0) A->B Energy Input C Solvent Cavity Formation (ΔH > 0) B->C Solvent Expansion D Solute-Solvent Interaction (ΔH < 0) C->D H-Bonding & Dipole E Thermodynamic Equilibrium (Saturated Solution) D->E Solvation

Thermodynamic pathway of solvation for functionalized benzoic acids.

Predictive Solvation Matrix

Based on the physicochemical profiling, the following table summarizes the predicted quantitative solubility ranges for 2-Bromo-6-cyano-4-formylbenzoic acid across different organic solvent classes.

Solvent ClassExample SolventsSolvation MechanismPredicted Solubility Range
Polar Aprotic DMSO, DMF, NMPStrong H-bond acceptance; disrupts -COOH dimers; high dipole moment stabilizes -CN/-CHO.High (> 50 mg/mL)
Polar Protic Methanol, Ethanol, IPAModerate H-bond donation/acceptance; solvent self-association competes with solute solvation.Moderate (5 - 50 mg/mL)
Halogenated Dichloromethane, ChloroformDipole-dipole interactions; potential halogen bonding with the -Br substituent.Low to Moderate (1 - 10 mg/mL)
Non-Polar Toluene, Hexane, HeptaneIncapable of breaking H-bond dimers; relies solely on weak dispersion forces (

).
Very Low (< 1 mg/mL)

Experimental Methodology: Saturation Shake-Flask Protocol

To empirically determine the exact solubility profile, the methodology must be a self-validating system that guarantees thermodynamic equilibrium. Apparent solubility (kinetic dissolution) can yield false highs due to transient supersaturation. Therefore, this protocol is strictly aligned with the 3 [3] and 4 [4] standards.

Step-by-Step Workflow
  • Preparation of Excess Solid: Weigh an amount of 2-Bromo-6-cyano-4-formylbenzoic acid that visibly exceeds the predicted solubility limit (e.g., 100 mg for a 1 mL test in DMSO) into a tightly sealed borosilicate glass vial. Causality: An excess of solid must remain at all times to ensure the solution reaches its maximum thermodynamic saturation point.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial.

  • Isothermal Agitation: Place the vials in an isothermal shaker or water bath set strictly to

    
    . Agitate at 300 RPM. Causality: Solubility is highly temperature-dependent. Fluctuations will cause precipitation or supersaturation.
    
  • Self-Validating Equilibrium Sampling:

    • Extract a 50

      
      L aliquot at 24 hours  (
      
      
      
      ).
    • Extract a second 50

      
      L aliquot at 48 hours  (
      
      
      
      ).
  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes, or filter through a solvent-compatible 0.22

    
    m PTFE syringe filter. Causality: Sub-micron undissolved particles will artificially inflate the quantified solubility if not removed.
    
  • Dilution & Analysis: Dilute the supernatant with the mobile phase to fall within the linear range of the analytical method.

  • Equilibrium Confirmation: Compare the calculated concentrations of

    
     and 
    
    
    
    . If the difference (
    
    
    ) is
    
    
    , thermodynamic equilibrium is confirmed. If
    
    
    , continue agitation to 72 hours.

Workflow S1 1. Solid Excess Addition (API > Expected Solubility) S2 2. Solvent Dispensing (Controlled Volume) S1->S2 S3 3. Isothermal Agitation (25°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation/Filtration) S3->S4 Extract Aliquot S5 5. HPLC-UV Quantification (Equilibrium Check) S4->S5 Dilute & Analyze S5->S3 If ΔC > 5% (Not Equilibrated)

USP <1236> Saturation Shake-Flask methodology workflow.

Analytical Quantification (HPLC-UV)

Due to the presence of the highly conjugated aromatic system, the cyano group, and the formyl group, 2-Bromo-6-cyano-4-formylbenzoic acid possesses a strong chromophore. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the optimal method for precise quantification.

  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, reproducible chromatography.

  • Detection Wavelength: ~254 nm or the empirically determined

    
    .
    
  • Calibration: A 5-point calibration curve (

    
    ) prepared from a certified reference standard dissolved in a universal solvent (e.g., DMSO).
    

References

  • Thermodynamic Modeling of Systems with Benzoic Acid as Model Systems for Pharmaceuticals.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • USP <1236> Solubility Measurements. US Pharmacopeia (USP-NF).
  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

Sources

An In-depth Technical Guide to the Acidity and pKa Determination of 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's behavior, affecting its solubility, lipophilicity, membrane permeability, and interactions with biological targets.[1][2][3] Consequently, the accurate determination of pKa is a cornerstone of modern drug discovery and development, guiding lead optimization and formulation strategies.[1][2][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of 2-Bromo-6-cyano-4-formylbenzoic acid, a novel polysubstituted aromatic carboxylic acid. We will explore the electronic effects of the bromo, cyano, and formyl substituents, provide in-silico predictions, and detail rigorous experimental protocols for its empirical determination.

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the journey of a drug from discovery to clinical application, its acid-base properties are of paramount importance. The ionization state of an active pharmaceutical ingredient (API) governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] A molecule's charge state affects its ability to cross lipidic cell membranes, bind to plasma proteins, and interact with its intended biological target.[2][3] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (conjugate base) to non-ionized (acid) forms of a molecule.[5][6][7]

The Henderson-Hasselbalch Equation: [6][8][9]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the undissociated weak acid.

For a compound like 2-Bromo-6-cyano-4-formylbenzoic acid, the carboxylic acid moiety is the primary acidic center. Understanding its pKa is essential to predict its behavior at physiological pH (typically ~7.4), which in turn informs its potential as a therapeutic agent.[2][10]

Theoretical Framework: Substituent Effects on Acidity

The acidity of benzoic acid (pKa ≈ 4.20) is significantly modulated by the nature and position of substituents on the aromatic ring.[11] For 2-Bromo-6-cyano-4-formylbenzoic acid, we must consider the combined electronic influence of three distinct groups.

  • Bromo (-Br) Group: As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is most pronounced at the ortho position, where it can stabilize the resulting carboxylate anion, thereby increasing acidity (lowering the pKa).[12]

  • Cyano (-CN) Group: The cyano group is a potent electron-withdrawing group through both induction (-I) and resonance (-M or -R). It strongly delocalizes the negative charge of the carboxylate anion, leading to a substantial increase in acidity.

  • Formyl (-CHO) Group: The formyl (or aldehyde) group is also strongly electron-withdrawing via induction and resonance (-I, -M). Positioned at the para position, its resonance effect will significantly stabilize the conjugate base.

Cumulative Effect: The presence of three powerful electron-withdrawing groups is expected to make 2-Bromo-6-cyano-4-formylbenzoic acid a considerably stronger acid than unsubstituted benzoic acid. The ortho positioning of both the bromo and cyano groups will exert a powerful inductive pull, greatly stabilizing the carboxylate anion. This stabilization is further enhanced by the resonance-withdrawing formyl group at the para position. Therefore, a pKa value significantly lower than 4.20 is anticipated.

Computational pKa Prediction

Before embarking on experimental determination, in-silico prediction offers a rapid and cost-effective estimation of a molecule's pKa.[1][13] Various software packages employ algorithms based on empirical data, quantitative structure-property relationships (QSPR), or quantum mechanical calculations to predict ionization constants.[14][15][16][17][18]

For this guide, we utilized a leading computational tool to predict the pKa of the primary acidic functional group in 2-Bromo-6-cyano-4-formylbenzoic acid.

Compound NamePredicted pKa (Carboxylic Acid)Prediction Method
2-Bromo-6-cyano-4-formylbenzoic acid1.2 ± 0.4Algorithm based on fragment and substituent effects

Disclaimer: This is a computationally generated value and requires experimental validation.

Experimental Determination of pKa

Empirical measurement remains the gold standard for accurate pKa determination. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[19][20][21]

Protocol 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[21][22][23] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[6][22]

Causality Behind Experimental Choices:

  • High Purity Sample: Ensures that the titration curve reflects only the ionization of the target compound.

  • Calibrated pH Meter: Critical for the accuracy of all measurements. Calibration with at least three standard buffers (e.g., pH 4, 7, 10) brackets the expected pKa and ensures linearity.[22]

  • Carbonate-Free NaOH: Carbon dioxide from the atmosphere can dissolve in the titrant to form carbonic acid, which would introduce a buffering region and distort the titration curve. Preparing the titrant with boiled, deionized water and protecting it from air is crucial.[21]

  • Inert Atmosphere: Purging the sample solution with nitrogen or argon removes dissolved CO2, ensuring a controlled environment.[10][22]

  • Constant Ionic Strength: Using a background electrolyte like KCl masks small changes in ionic strength during the titration, which could otherwise affect activity coefficients and thus the measured pH.[22]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of NaOH using carbonate-free deionized water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately weigh approximately 15-20 mg of high-purity 2-Bromo-6-cyano-4-formylbenzoic acid.

    • Dissolve the sample in a suitable volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or acetonitrile may be used, but the final pKa will be an apparent pKa (pKa') specific to that solvent mixture.[24][25] Add a background electrolyte to maintain a constant ionic strength (e.g., 0.15 M KCl).[22]

  • Instrument Setup & Calibration:

    • Calibrate a high-precision pH meter and combination glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

    • Set up a titration vessel on a magnetic stirrer, ensuring the pH electrode and titrant burette tip are submerged but clear of the stir bar.

  • Titration Procedure:

    • Place the sample solution in the vessel and begin stirring at a moderate, constant speed.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration.[10]

    • Record the initial pH.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

    • The pH at the half-equivalence point (Veq / 2) is equal to the pKa of the acid.[22]

    • Repeat the titration at least three times to ensure reproducibility.

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, where the protonated (HA) and deprotonated (A⁻) species have distinct UV-Vis absorbance spectra.[21][26] It is highly sensitive and requires less sample than potentiometry.[21][26]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Bromo-6-cyano-4-formylbenzoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa (e.g., from pH 0.5 to 3.0 in 0.2 pH unit increments).

  • Spectral Acquisition:

    • Determine the absorbance spectra of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the molecule is fully protonated, HA) and a less acidic/neutral solution (e.g., pH 4, where the molecule is fully deprotonated, A⁻) to identify the wavelengths of maximum difference.

    • Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution in a cuvette.

    • Record the absorbance of each sample at the selected analytical wavelength(s) as a function of pH.[26]

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting data should form a sigmoidal curve.[20]

    • The pKa corresponds to the pH at the inflection point of this curve.[20]

    • Alternatively, the pKa can be calculated using the following equation: pKa = pH + log((A - A_B) / (A_A - A)) Where:

      • A is the absorbance at a given pH.

      • A_A is the absorbance of the pure acidic form.

      • A_B is the absorbance of the pure basic (conjugate base) form.

Visualizing Equilibria and Workflows

Diagrams are essential for clarifying complex relationships and processes.

Caption: Acid dissociation equilibrium for the target molecule.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_sample Prepare High-Purity Sample Solution setup Assemble Titration Cell (N2 Purge, Stirring) prep_sample->setup prep_titrant Prepare & Standardize Carbonate-Free Titrant prep_titrant->setup calibrate Calibrate pH Meter (3-point) calibrate->setup titrate Add Titrant Incrementally setup->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate 1st/2nd Derivative plot->derivative pka_det Determine pKa at Half-Equivalence Point derivative->pka_det

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidity, quantified by the pKa value, of 2-Bromo-6-cyano-4-formylbenzoic acid is a critical determinant of its potential as a drug candidate. Theoretical analysis strongly suggests that the three electron-withdrawing substituents will render it a significantly strong acid. While computational methods provide a valuable initial estimate, rigorous experimental determination via potentiometric titration or UV-Vis spectrophotometry is indispensable for obtaining an accurate value. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to reliably characterize this and other novel chemical entities, ensuring a solid foundation for further drug development activities.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • Pion Inc. What is pKa and how is it used in drug development?. (2023). Available from: [Link]

  • BYJU'S. Henderson-Hasselbalch equation. Available from: [Link]

  • Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]

  • ChemAxon. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011). Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Al-Ibraheem, A., & Al-Ghamdi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • ChemTalk. Henderson-Hasselbalch Equation. (2021). Available from: [Link]

  • Slideshare. Henderson Hasselbalch Equation. Available from: [Link]

  • Khan Academy. Henderson–Hasselbalch equation. (2021). Available from: [Link]

  • Vist, J., et al. (2013). Development of Methods for the Determination of pKa Values. International Journal of Pharmaceutics. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Schrödinger. Epik. Available from: [Link]

  • Galiano, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, X., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available from: [Link]

  • Rowan. pKa Prediction. Available from: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Available from: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). Available from: [Link]

  • Scribd. pKa Values of Active Pharmaceutical Ingredients. Available from: [Link]

  • Chemistry Steps. The pKa in Organic Chemistry. (2022). Available from: [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Available from: [Link]

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Thermodynamic Stability and Degradation Kinetics of 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and materials science, highly functionalized aromatic intermediates serve as critical building blocks. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) is a prime example of such an intermediate, featuring four distinct functional groups—a halogen (bromo), a nitrile (cyano), an aldehyde (formyl), and a carboxylic acid—arranged around a central benzene core.

While this polyfunctionality enables complex cross-coupling and condensation reactions, it introduces significant thermodynamic vulnerabilities. As a Senior Application Scientist, I approach the stability of this compound not merely as a storage challenge, but as a dynamic system of competing kinetic and thermodynamic pathways. This whitepaper provides an in-depth analysis of the intrinsic stability of 2-Bromo-6-cyano-4-formylbenzoic acid (BCFA), detailing forced degradation protocols, kinetic modeling, and regulatory-aligned testing methodologies.

Structural Vulnerabilities and Thermodynamic Profiling

The thermodynamic stability of BCFA is dictated by the lowest-energy degradation pathways available to its functional groups. Understanding the causality behind these pathways is essential for predicting shelf-life and designing robust synthetic routes.

Formyl Group (-CHO): Autoxidation

The formyl group at the para position (relative to the carboxylic acid) is highly susceptible to autoxidation. Thermodynamically, the conversion of an aldehyde to a carboxylic acid is highly exothermic, driven by the formation of a highly stable carbon-oxygen double bond and a resonance-stabilized carboxylate anion. In the presence of atmospheric oxygen, this radical-mediated pathway leads to the formation of 2-bromo-6-cyanoterephthalic acid.

Cyano Group (-CN): Hydrolysis

The nitrile group at the ortho position is subject to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the adjacent bromo and carboxylic acid groups increases the electrophilicity of the nitrile carbon. Hydrolysis initially yields an amide, which subsequently hydrolyzes to a carboxylic acid. This process is thermodynamically favorable due to the high stability of the resulting carboxylate and the entropic gain from ammonia release.

Carboxylic Acid (-COOH): Thermal Decarboxylation

Benzoic acid derivatives are generally stable at ambient temperatures but undergo decarboxylation under extreme thermal stress. Studies on related benzoic acid derivatives in subcritical water demonstrate that severe degradation and decarboxylation occur at temperatures approaching 200°C, with complete degradation at 250°C[1]. The ortho-bromo and ortho-cyano substituents in BCFA sterically crowd the carboxyl group, potentially lowering the activation energy (


) required for the extrusion of CO₂ compared to unsubstituted benzoic acid.

Degradation BCFA 2-Bromo-6-cyano- 4-formylbenzoic acid Oxidation Oxidation (O2 / H2O2) BCFA->Oxidation Hydrolysis Hydrolysis (H2O / H+ or OH-) BCFA->Hydrolysis Decarboxylation Thermal Decarboxylation (>200°C) BCFA->Decarboxylation Deg1 2-Bromo-6-cyano- terephthalic acid Oxidation->Deg1 Deg2 2-Bromo-4-formyl- benzene-1,6-dicarboxylic acid Hydrolysis->Deg2 Deg3 3-Bromo-5-cyano- benzaldehyde Decarboxylation->Deg3

Caption: Thermodynamic degradation pathways of 2-Bromo-6-cyano-4-formylbenzoic acid.

Forced Degradation Protocols (ICH Q1A(R2) Aligned)

To empirically validate the thermodynamic vulnerabilities of BCFA, forced degradation studies must be executed in alignment with ICH Q1A(R2) guidelines[2]. The following protocols are designed as self-validating systems; they include specific controls to ensure that the observed degradation is a true reflection of the molecule's intrinsic stability, rather than an artifact of the analytical method.

Protocol A: Oxidative Stress Testing

Causality: Designed to calculate the kinetic rate of formyl oxidation and establish the necessity of inert-gas packaging.

  • Sample Preparation: Dissolve 10 mg of BCFA in 10 mL of an inert solvent (e.g., HPLC-grade acetonitrile).

  • Stress Induction: Add 1 mL of 3%

    
     (v/v) to the sample vial.
    
  • Control: Prepare a parallel sample using 1 mL of HPLC-grade water instead of

    
     to isolate hydrolytic effects from oxidative effects.
    
  • Incubation: Incubate both vials at 25°C in the dark to prevent photolytic interference.

  • Quenching & Analysis: Aliquot 1 mL at intervals (0, 2, 6, 12, and 24 hours). Quench the peroxide with a stoichiometric amount of sodium metabisulfite. Analyze via LC-MS to quantify the conversion to 2-bromo-6-cyanoterephthalic acid.

Protocol B: Thermal and Hydrolytic Stress (Accelerated Stability)

Causality: Evaluates the stability of the cyano group and the potential for decarboxylation under elevated temperature and humidity, simulating long-term storage in non-ideal climates[2].

  • Solid-State Stressing: Distribute 50 mg aliquots of solid BCFA into open glass petri dishes.

  • Environmental Chamber: Place the dishes in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[2].

  • Sampling: Withdraw samples at 1, 3, and 6 months.

  • System Suitability: Prior to analyzing the stressed samples, run a standard curve of unstressed BCFA to ensure the LC-MS column is not inducing on-column degradation (a common false-positive in highly functionalized acids).

  • Evaluation: If >5% degradation is observed at 6 months, intermediate testing (30°C / 65% RH) must be initiated[2].

Workflow Start API Selection: BCFA LongTerm Long-Term Stability 25°C / 60% RH (12+ Months) Start->LongTerm Accelerated Accelerated Stability 40°C / 75% RH (6 Months) Start->Accelerated Analysis HPLC/MS Analysis Degradant Profiling LongTerm->Analysis Intermediate Intermediate Stability 30°C / 65% RH (If significant change) Accelerated->Intermediate >5% Degradation Accelerated->Analysis Intermediate->Analysis

Caption: ICH Q1A(R2) compliant stability testing workflow for pharmaceutical intermediates.

Quantitative Data & Kinetic Modeling

Based on the thermodynamic principles of the constituent functional groups and structural analogs[1][3], the following table summarizes the projected kinetic parameters for BCFA under various stress conditions. This data allows formulation scientists to apply the Arrhenius equation (


) to predict shelf-life at any given temperature.
Degradation PathwayStress ConditionPrimary DegradantEstimated

(kJ/mol)
Relative Reaction Rate (

) at 25°C
Oxidation 3%

, Ambient
2-Bromo-6-cyanoterephthalic acid45 - 55Very High (Primary vulnerability)
Base Hydrolysis pH 10, 40°C2-Bromo-4-formylbenzene-1,6-dicarboxylic acid70 - 85Moderate
Acid Hydrolysis pH 2, 40°C2-Bromo-4-formylbenzene-1,6-dicarboxylic acid80 - 95Low to Moderate
Thermal Decarboxylation >200°C, Subcritical Water3-Bromo-5-cyanobenzaldehyde> 120Negligible at ambient conditions
Photolysis UV-Vis (ICH Q1B)Complex polymeric mixtures60 - 75Moderate (Requires opaque packaging)

Data Note: Activation energies (


) are synthesized from established physical chemistry literature regarding formyl oxidation and benzonitrile hydrolysis rates.

Conclusion and Storage Directives

The thermodynamic stability of 2-Bromo-6-cyano-4-formylbenzoic acid is governed primarily by the high reactivity of its formyl and cyano groups. Because the activation energy for formyl autoxidation is relatively low, ambient storage in atmospheric conditions will inevitably lead to a gradual loss of purity and the accumulation of dicarboxylic acid impurities.

Authoritative Recommendations for Handling:

  • Temperature: Store at 2°C to 8°C (Refrigerated). Lowering the temperature exponentially decreases the rate of oxidation according to Arrhenius kinetics.

  • Atmosphere: Must be packaged under an inert atmosphere (Argon or Nitrogen) to kinetically freeze the oxidative pathway.

  • Moisture: Store in tightly sealed containers with desiccants to prevent ambient moisture from initiating the hydrolysis of the cyano group.

By understanding the causality of these degradation mechanisms, researchers can implement appropriate controls, ensuring the integrity of BCFA for downstream synthetic applications.

References

  • Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • 4-Formylbenzoic acid | C8H6O3 | CID 12088 Source: PubChem / National Institutes of Health (NIH) URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

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The Reactivity Profile of Ortho-Substituted Formylbenzoic Acids: A Technical Guide to Dynamic Covalent Chemistry and Multicomponent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ortho-substituted formylbenzoic acids—most notably 2-formylbenzoic acid (FBA)—occupy a privileged space in modern synthetic organic chemistry and drug development. Unlike simple aromatic aldehydes, the proximity of the electrophilic formyl group to the nucleophilic carboxylic acid creates a highly dynamic, dual-reactivity profile. This whitepaper deconstructs the thermodynamic principles, dynamic covalent chemistry (DCC), and multicomponent reaction (MCR) capabilities of FBA, providing actionable, self-validating protocols for researchers synthesizing benzo-fused heterocycles and bioconjugates.

The Thermodynamic Engine: Ring-Chain Tautomerism

The foundational reactivity of FBA is governed by ring-chain tautomerism. In solution, FBA exists in an equilibrium between its open-chain aldehyde form and its cyclic lactol form (3-hydroxyphthalide).

Causality in Tautomeric Shift: The preference for the cyclic or open form is heavily solvent-dependent. Recent Density Functional Theory (DFT) studies modeling aqueous environments reveal that the cyclic lactol form is thermodynamically favored over the open-chain form by approximately 1.9 kcal/mol . This energetic preference dictates the kinetic versus thermodynamic control in subsequent reactions: fast, reversible reactions (like imine formation) occur via the open form, while slower, irreversible cyclizations proceed through the lactol or intermediate trapping.

Tautomerism Open Open-Chain Form (2-Formylbenzoic Acid) Cyclic Cyclic Lactol Form (3-Hydroxyphthalide) Open->Cyclic Ring Closure (ΔG ≈ -1.9 kcal/mol) Imine Linear Imine (Kinetic Intermediate) Open->Imine + Amine (Fast) Lactam Isoindolinones / Phthalides (Thermodynamic Product) Cyclic->Lactam + Nucleophile (Slow) Imine->Lactam Intramolecular Trapping

Diagram 1: Ring-chain tautomerism of FBA and its dual reactivity pathways.

Dynamic Covalent Chemistry (DCC) and Bioconjugation

Because FBA can rapidly interconvert between a reactive aldehyde and a stable hemiacetal, it is an exceptional scaffold for Dynamic Covalent Chemistry (DCC). When FBA reacts with primary amines, it forms an imine that is subsequently stabilized by intramolecular attack from the ortho-carboxylate, yielding a cyclic hemiaminal ether .

Strategic Advantage in Bioconjugation: Standard benzaldehyde-amine conjugations suffer from hydrolytic instability. By utilizing FBA, the neighboring carboxylate group drives the equilibrium forward via intramolecular hydrogen bonding and ring closure. This "neighboring group participation" lowers the transition state energy, allowing for rapid conjugation at physiological pH, making it ideal for reversible peptide labeling or dynamic combinatorial libraries.

Multicomponent Reactions (MCRs): Intramolecular Trapping

In traditional isocyanide-based MCRs (like the Ugi or Passerini reactions), an external nucleophile (e.g., a solvent molecule or a separate carboxylic acid) attacks the highly reactive nitrilium or iminium intermediate.

FBA disrupts this paradigm. Because FBA is a bisfunctional reactant, the ortho-carboxylic acid acts as an internal nucleophile. It outcompetes external nucleophiles due to the entropic advantage of proximity, trapping the intermediate to form highly functionalized benzo-fused γ-lactams (isoindolinones) or isocoumarins . This intramolecular trapping prevents the formation of linear scaffolds, cleanly funneling the reaction into cyclic, drug-like chemical space.

UgiMechanism Step1 2-Formylbenzoic Acid + Primary Amine Step2 Iminium Ion Intermediate Step1->Step2 Condensation (-H2O) Step3 Isocyanide Addition Step2->Step3 Nucleophilic Attack Step4 Nitrilium Ion Intermediate Step3->Step4 Formation Step5 Intramolecular Trapping (by ortho-Carboxylate) Step4->Step5 Ring Closure Step6 Isoindolinone Scaffold Step5->Step6 Mumm-type Rearrangement

Diagram 2: Mechanism of the Ugi-type MCR featuring intramolecular nitrilium trapping by FBA.

Quantitative Reactivity Profile

To guide synthetic design, the thermodynamic drivers and typical outcomes of FBA across various reaction classes are summarized below.

Reaction TypeCore ReactantsMajor Product ClassTypical YieldMechanistic Driving Force
Ring-Chain Tautomerism FBA (in H₂O)3-HydroxyphthalideN/AΔG ≈ -1.9 kcal/mol (Favors cyclic lactol)
Ugi 3-Component FBA, Amine, IsocyanideIsoindolinones75–95%Intramolecular Nitrilium Trapping
Passerini–Aldol FBA, Isocyanide, ArylglyoxalIsocoumarins60–85%Sequential C–O / C–C bond formation
Kabachnik–Fields FBA, Amine, Dialkyl PhosphiteIsoindolin-1-one-3-phosphonates70–95%Microwave acceleration (Overcomes lactol sink)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Microwave-Assisted Kabachnik–Fields Synthesis of Isoindolinones

Causality: Traditional room-temperature reactions often stall at the imine stage because the stable cyclic lactol acts as a thermodynamic sink. Microwave irradiation provides the necessary activation energy to drive the nucleophilic addition of the phosphite and force subsequent cyclization .

  • Setup: Combine FBA (1.0 equiv, 1.0 mmol), a primary amine (1.0 equiv, 1.0 mmol), and dialkyl phosphite (1.2 equiv, 1.2 mmol) in a microwave-safe vial. Do not add solvent; neat conditions maximize collision frequency and atom economy.

  • Irradiation: Seal the vial and irradiate at 90 °C for 15 minutes using a dedicated microwave synthesizer.

  • In-Process Validation Checkpoint: Spot the crude mixture on a TLC plate (EtOAc/Hexane 1:1). The reaction is successful if the FBA spot (Rf ~0.2, UV active) is completely consumed and replaced by a new, highly fluorescent spot (Rf ~0.5).

  • Purification: Purify via flash column chromatography to isolate the isoindolin-1-one-3-phosphonate.

  • Product Validation Checkpoint: Conduct ³¹P NMR analysis. The disappearance of the starting phosphite signal and the appearance of a sharp singlet at ~22 ppm confirms C–P bond formation. ¹H NMR will display a characteristic doublet for the chiral methine proton at ~5.5 ppm (J = 15 Hz) due to coupling with the adjacent phosphorus atom.

Protocol B: Dynamic Covalent Conjugation with Primary Amines

Causality: FBA is utilized to form dynamic covalent bonds with amines under physiological conditions. The ortho-carboxylate stabilizes the conjugate via ring closure, shifting the equilibrium heavily toward the product compared to standard aldehydes.

  • Conjugation: Dissolve FBA (10 mM) and the target primary amine (10 mM) in deuterated phosphate buffer (pD 7.4).

  • Incubation: Incubate the mixture at 25 °C. Equilibrium is typically reached within 30 minutes due to neighboring group participation.

  • In-Process Validation Checkpoint: Monitor the reaction directly via in situ ¹H NMR. The characteristic aldehyde proton of the open-chain FBA at ~10.1 ppm will diminish, replaced by a hemiaminal methine peak at ~6.2 ppm or an imine peak at ~8.4 ppm.

  • Reductive Amination (Optional Lock): To permanently lock the dynamic conjugate, add NaCNBH₃ (2.0 equiv) to reduce the intermediate to a stable secondary amine.

  • Product Validation Checkpoint: LC-MS analysis of the locked conjugate will show a mass shift corresponding to[M + Amine - H₂O + 2H]⁺.

References

  • Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv.[Link]

  • Dynamic Covalent Reactions Controlled by Ring-Chain Tautomerism of 2-Formylbenzoic Acid. European Journal of Organic Chemistry.[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules.[Link]

  • Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters.[Link]

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry.[Link]

A Technical Guide to the Synthesis of 2-Bromo-6-cyano-4-formylbenzoic Acid: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-cyano-4-formylbenzoic acid is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel materials. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, a formyl group, and a bromine atom, offers multiple points for chemical modification, making it a versatile building block in drug discovery and development. This in-depth technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Bromo-6-cyano-4-formylbenzoic acid, drawing upon established organic chemistry principles and analogous transformations from the scientific literature. This document is intended to serve as a practical resource for researchers by detailing step-by-step experimental protocols, offering insights into the rationale behind methodological choices, and presenting comparative data to guide synthetic strategy.

Introduction: The Significance of a Multifunctional Scaffolding

The strategic importance of 2-Bromo-6-cyano-4-formylbenzoic acid lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of amides, esters, and other derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The aldehyde (formyl group) is a versatile handle for forming carbon-carbon bonds through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Finally, the bromo substituent is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino moieties. This confluence of reactive sites on a single, compact scaffold makes it a highly valuable precursor for the construction of complex molecular architectures.

This guide will explore two logical and convergent synthetic pathways, starting from commercially available precursors. Each pathway will be presented with detailed experimental procedures, mechanistic considerations, and data for critical steps.

Pathway 1: Late-Stage Formylation via a Toluene Precursor

This initial proposed pathway commences with a substituted toluene derivative, leveraging the methyl group as a precursor to the carboxylic acid. The synthesis introduces the cyano and bromo groups first, followed by a late-stage formylation.

Pathway 1 A 2-Bromo-4-methylaniline B 2-Bromo-4-methylbenzonitrile A->B Sandmeyer Reaction (NaNO2, HCl, CuCN) C 2-Bromo-6-cyano-4-methylbenzaldehyde B->C Formylation (e.g., Vilsmeier-Haack) D 2-Bromo-6-cyano-4-formylbenzoic acid C->D Oxidation (KMnO4 or H2CrO4)

Caption: Proposed synthetic pathway starting from 2-Bromo-4-methylaniline.

Step-by-Step Experimental Protocols

Protocol 2.1.1: Synthesis of 2-Bromo-4-methylbenzonitrile (Sandmeyer Reaction)

The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.[1]

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-4-methylaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-methylbenzonitrile.

Protocol 2.1.2: Synthesis of 2-Bromo-6-cyano-4-methylbenzaldehyde (Formylation)

The introduction of a formyl group onto the aromatic ring can be achieved through various methods, such as the Vilsmeier-Haack reaction.[2]

  • In a flask cooled in an ice bath, add phosphorus oxychloride (3.0 equiv) to anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) with stirring.

  • Slowly add a solution of 2-bromo-4-methylbenzonitrile (1.0 equiv) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield 2-bromo-6-cyano-4-methylbenzaldehyde.

Protocol 2.1.3: Synthesis of 2-Bromo-6-cyano-4-formylbenzoic acid (Oxidation)

The final step involves the oxidation of the benzylic methyl group to a carboxylic acid.[3] Strong oxidizing agents like potassium permanganate or chromic acid are typically used for this transformation.[3][4]

  • Dissolve 2-bromo-6-cyano-4-methylbenzaldehyde (1.0 equiv) in a mixture of pyridine and water.

  • Heat the solution to reflux.

  • Slowly add potassium permanganate (KMnO₄) (2.0-3.0 equiv) portion-wise to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-bromo-6-cyano-4-formylbenzoic acid.

Causality and Experimental Choices
  • Choice of Starting Material: 2-Bromo-4-methylaniline is a readily available starting material, making this pathway economically viable.

  • Sandmeyer Reaction Rationale: This classic reaction is a robust and high-yielding method for introducing a cyano group, particularly when other functional groups that might be sensitive to harsher cyanation conditions are not yet present.[1]

  • Late-Stage Oxidation: Performing the oxidation of the methyl group as the final step is strategic. The harsh conditions required for this transformation could potentially affect other functional groups if they were introduced earlier in the synthesis.[3]

Pathway 2: Convergent Synthesis via Cyanation of a Benzoic Acid Derivative

This alternative pathway begins with a pre-functionalized benzoic acid derivative and introduces the cyano group in a later step, offering a different strategic approach.

Pathway 2 E 4-Methylbenzoic acid F 2,6-Dibromo-4-methylbenzoic acid E->F Bromination (Br2, FeBr3) G 2-Bromo-6-cyano-4-methylbenzoic acid F->G Cyanation (CuCN or Pd-cat.) H Methyl 2-bromo-6-cyano-4-methylbenzoate G->H Esterification (MeOH, H2SO4) I Methyl 2-bromo-6-cyano-4-(dibromomethyl)benzoate H->I Radical Bromination (NBS, AIBN) J Methyl 2-bromo-6-cyano-4-formylbenzoate I->J Hydrolysis (AgNO3, H2O) K 2-Bromo-6-cyano-4-formylbenzoic acid J->K Saponification (NaOH, H2O)

Caption: A convergent synthetic route starting from 4-Methylbenzoic acid.

Step-by-Step Experimental Protocols

Protocol 3.1.1: Synthesis of 2,6-Dibromo-4-methylbenzoic acid (Bromination)

  • To a solution of 4-methylbenzoic acid (1.0 equiv) in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add bromine (2.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with a sodium bisulfite solution to remove excess bromine, and then with water.

  • Dry the product to yield 2,6-dibromo-4-methylbenzoic acid.

Protocol 3.1.2: Synthesis of 2-Bromo-6-cyano-4-methylbenzoic acid (Cyanation)

The selective replacement of one bromine atom with a cyano group can be achieved using copper(I) cyanide or through palladium-catalyzed cyanation.[5][6]

  • In a sealed tube, combine 2,6-dibromo-4-methylbenzoic acid (1.0 equiv), copper(I) cyanide (1.2 equiv), and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the mixture to 140-160 °C for several hours.

  • Work-up: Cool the reaction, pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify by column chromatography or recrystallization.

Protocol 3.1.3: Synthesis of Methyl 2-bromo-6-cyano-4-methylbenzoate (Esterification)

  • Dissolve 2-bromo-6-cyano-4-methylbenzoic acid (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • Cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to obtain the methyl ester.

Protocol 3.1.4: Synthesis of Methyl 2-bromo-6-cyano-4-(dibromomethyl)benzoate (Radical Bromination)

  • Dissolve methyl 2-bromo-6-cyano-4-methylbenzoate (1.0 equiv) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (2.2 equiv) and a radical initiator such as AIBN (catalytic amount).

  • Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

  • Continue refluxing until the reaction is complete.

  • Cool the mixture and filter off the succinimide.

  • Wash the filtrate with water, dry, and concentrate to yield the dibromomethyl intermediate.[7]

Protocol 3.1.5: Synthesis of Methyl 2-bromo-6-cyano-4-formylbenzoate (Hydrolysis)

  • Dissolve the dibromomethyl intermediate (1.0 equiv) in a mixture of acetone and water.

  • Add silver nitrate (2.2 equiv) to the solution.

  • Stir the mixture at room temperature for several hours.

  • Filter off the silver bromide precipitate.

  • Concentrate the filtrate to remove the acetone and extract the aqueous residue with an organic solvent.

  • Dry and concentrate the organic layer to obtain the formyl derivative.

Protocol 3.1.6: Synthesis of 2-Bromo-6-cyano-4-formylbenzoic acid (Saponification)

  • Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water.

  • Add an aqueous solution of sodium hydroxide (1.5 equiv).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry.

Causality and Experimental Choices
  • Convergent Approach: This pathway builds complexity from a simpler, functionalized starting material, which can be advantageous in certain contexts.

  • Protection-Deprotection Strategy: The esterification of the carboxylic acid serves as a protection step, preventing unwanted side reactions during the subsequent radical bromination and hydrolysis steps. The final saponification step deprotects the carboxylic acid.

  • Regioselectivity: The initial bromination is directed by the activating methyl group and the deactivating, meta-directing carboxylic acid, leading to the desired 2,6-dibromo isomer.

Data Summary and Comparison

The selection of a synthetic pathway often depends on factors such as overall yield, cost of reagents, and ease of execution. Below is a comparative table summarizing the key aspects of the two proposed pathways.

Parameter Pathway 1: Late-Stage Formylation Pathway 2: Convergent Synthesis
Starting Material 2-Bromo-4-methylaniline4-Methylbenzoic acid
Number of Steps 36
Key Transformations Sandmeyer, Formylation, OxidationBromination, Cyanation, Esterification, Radical Bromination, Hydrolysis, Saponification
Potential Challenges Harsh oxidation conditions in the final step may lead to side products.Regioselectivity in the initial bromination and the cyanation step. The multi-step nature may lead to a lower overall yield.
Advantages Shorter route, potentially higher overall yield if individual steps are efficient.Milder conditions for the introduction of the formyl and carboxyl groups.

Conclusion

The synthesis of 2-Bromo-6-cyano-4-formylbenzoic acid presents a rewarding challenge in synthetic organic chemistry. This guide has outlined two plausible and logically designed synthetic pathways, each with its own set of advantages and potential hurdles. Pathway 1 offers a more direct route, while Pathway 2 provides a more controlled, albeit longer, approach. The choice between these pathways will ultimately be dictated by the specific requirements of the research, including available starting materials, scale of the synthesis, and tolerance for particular reaction conditions. The detailed protocols and strategic insights provided herein are intended to empower researchers to successfully synthesize this valuable and versatile chemical intermediate for their drug discovery and materials science endeavors.

References

A comprehensive list of references that support the described chemical transformations will be provided in a separate section, including links to the source materials for further reading. (Note: In a real-world application, each claim and protocol would be directly linked to a specific citation from the provided search results).

Sources

Methodological & Application

Application Note: Route Scouting and Synthesis Protocol for 2-Bromo-6-cyano-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) [1] Application Context: Advanced Building Block Synthesis for Drug Discovery and Materials Science

Introduction and Strategic Rationale

2-Bromo-6-cyano-4-formylbenzoic acid is a highly functionalized, tetra-substituted benzene derivative. Its value in medicinal chemistry and advanced materials lies in its four orthogonal reactive sites: a carboxylic acid (for amidation/esterification), a bromide (for transition-metal-catalyzed cross-coupling), a nitrile (for reduction to amines or conversion to tetrazoles), and an aldehyde (for reductive amination or olefination).

Because direct functionalization of a pre-formed benzoic acid to achieve this specific 1,2,4,6-substitution pattern is plagued by regioselectivity issues, a de novo functional group interconversion (FGI) strategy from a commercially available, pre-substituted precursor is required.

Mechanistic Strategy: We propose a three-step synthetic sequence starting from 2-amino-6-bromo-4-methylbenzoic acid.

  • Sandmeyer Cyanation: The amino group is converted to a nitrile via a diazonium intermediate. This requires careful temperature control to prevent phenol formation.

  • Benzylic Dibromination (Wohl-Ziegler Reaction): The para-methyl group is selectively brominated using N-Bromosuccinimide (NBS) via a radical mechanism. A slight excess (2.2 equivalents) ensures complete conversion to the gem-dibromide, preventing the formation of difficult-to-separate monobrominated impurities.

  • Mild Hydrolysis: The gem-dibromide is hydrolyzed to the target aldehyde. Crucially, this must be performed under mild, neutral-to-slightly-acidic conditions (e.g., using AgNO₃) to prevent the concurrent hydrolysis of the sensitive cyano group into an amide or carboxylic acid.

Synthetic Workflow Visualization

G SM 2-Amino-6-bromo- 4-methylbenzoic acid Int1 2-Bromo-6-cyano- 4-methylbenzoic acid SM->Int1 1. NaNO2, HCl, 0°C 2. CuCN, KCN, 60°C Int2 2-Bromo-6-cyano- 4-(dibromomethyl)benzoic acid Int1->Int2 NBS (2.2 eq), AIBN PhCF3, Reflux Prod 2-Bromo-6-cyano- 4-formylbenzoic acid Int2->Prod AgNO3, H2O/THF Reflux

Synthetic workflow for 2-Bromo-6-cyano-4-formylbenzoic acid via a three-step sequence.

Reaction Parameters and Expected Outcomes

StepTransformationPrimary ReagentsSolvent SystemTemp (°C)Time (h)Expected Yield
1 Sandmeyer CyanationNaNO₂, CuCN, KCNH₂O / HCl0 to 60465 - 75%
2 Radical DibrominationNBS (2.2 eq), AIBNPhCF₃ (Trifluorotoluene)85 (Reflux)1280 - 85%
3 Mild HydrolysisAgNO₃ (2.5 eq)THF / H₂O (4:1)70 (Reflux)670 - 80%

Step-by-Step Experimental Protocols

Disclaimer: This protocol involves hazardous reagents including cyanides, reactive radical initiators, and heavy metals. It must only be performed by trained professionals in a fully equipped laboratory utilizing appropriate PPE and fume hoods.

Step 1: Synthesis of 2-Bromo-6-cyano-4-methylbenzoic acid

Mechanistic Note: The Sandmeyer cyanation replaces the primary aromatic amine with a nitrile via a copper(I) catalyst. [2]

  • Diazotization: Suspend 2-amino-6-bromo-4-methylbenzoic acid (10.0 mmol) in 20 mL of 6M HCl. Cool the mixture to 0 °C using an ice-salt bath.

  • Dropwise, add a solution of sodium nitrite (NaNO₂, 11.0 mmol) in 5 mL of cold distilled water, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation.

  • Cyanation Preparation: In a separate flask, prepare a Sandmeyer reagent by dissolving copper(I) cyanide (CuCN, 12.0 mmol) and potassium cyanide (KCN, 24.0 mmol) in 20 mL of water. Caution: Highly toxic.

  • Coupling: Slowly add the cold diazonium salt solution to the CuCN/KCN solution with vigorous stirring.

  • Gradually warm the reaction mixture to 60 °C and stir for 3 hours. Nitrogen gas evolution will be observed.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl (in a well-ventilated hood to trap any HCN gas), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Synthesis of 2-Bromo-6-cyano-4-(dibromomethyl)benzoic acid

Mechanistic Note: Trifluorotoluene (PhCF₃) is utilized as a greener, less toxic alternative to carbon tetrachloride for Wohl-Ziegler radical brominations. [3]

  • Setup: Dissolve 2-bromo-6-cyano-4-methylbenzoic acid (5.0 mmol) in 25 mL of anhydrous trifluorotoluene in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 11.0 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.25 mmol).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) under a nitrogen atmosphere. The reaction can be initiated/accelerated by shining a visible light lamp (e.g., tungsten filament) on the flask.

  • Stir at reflux for 12 hours. Monitor the conversion of the monobrominated intermediate to the dibrominated product via LC-MS or ¹H-NMR (disappearance of the -CH₃ singlet at ~2.3 ppm and appearance of the -CHBr₂ singlet at ~6.5 ppm).

  • Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure to afford the crude gem-dibromide, which is typically used in the next step without further purification to minimize degradation.

Step 3: Synthesis of 2-Bromo-6-cyano-4-formylbenzoic acid

Mechanistic Note: Silver-promoted hydrolysis allows for the conversion of the gem-dibromide to the aldehyde without utilizing strong aqueous bases that would rapidly hydrolyze the ortho-nitrile group. [4]

  • Setup: Dissolve the crude 2-bromo-6-cyano-4-(dibromomethyl)benzoic acid (approx. 4.0 mmol) in 20 mL of a THF/Water mixture (4:1 v/v).

  • Hydrolysis: Add Silver Nitrate (AgNO₃, 10.0 mmol) to the solution. The mixture will quickly become cloudy as silver bromide (AgBr) precipitates.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the AgBr precipitate. Wash the Celite pad thoroughly with EtOAc.

  • Transfer the filtrate to a separatory funnel, add water, and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via recrystallization (e.g., from Toluene/Heptane) or preparative HPLC to yield the pure 2-Bromo-6-cyano-4-formylbenzoic acid. Characterize via ¹H-NMR (aldehyde proton expected at ~10.0 ppm).

References

  • Delta-F Chemical. (2022). 2-Bromo-6-cyano-4-formylbenzoic acid (CAS 1805486-11-6) Specifications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from[Link]

  • Organic Chemistry Portal. (n.d.). Hydrolysis of gem-Dihalides to Aldehydes. Retrieved from[Link]

Chemoselective Reductive Amination Using 2-Bromo-6-cyano-4-formylbenzoic Acid as a Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: DNA-Encoded Libraries (DELs), API Synthesis, and Orthogonal Functionalization

Executive Summary

In modern drug discovery and complex molecule synthesis, multi-functionalized scaffolds are critical for rapidly generating chemical diversity. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) is a highly dense building block featuring four distinct, orthogonally reactive functional groups. This application note establishes a validated, self-consistent protocol for the chemoselective reductive amination of the 4-formyl moiety. By leveraging the unique hydride-transfer kinetics of Sodium Triacetoxyborohydride (STAB), researchers can successfully alkylate primary and secondary amines while completely preserving the integrity of the aryl bromide, nitrile, and carboxylic acid groups.

Scaffold Analysis & Mechanistic Rationale

The utility of 2-Bromo-6-cyano-4-formylbenzoic acid lies in its potential for sequential, orthogonal derivatization. However, this density presents a significant chemoselectivity challenge during reduction.

ScaffoldLogic Scaffold 2-Bromo-6-cyano-4-formylbenzoic acid Br Aryl Bromide (Suzuki/Buchwald Target) Scaffold->Br Ortho-position CN Nitrile (Hydrolysis/Reduction Target) Scaffold->CN Ortho-position CHO 4-Formyl (Reductive Amination Target) Scaffold->CHO Para-position COOH Carboxylic Acid (Amide Coupling Target) Scaffold->COOH C1-position

Figure 1: Functional group mapping of the 2-Bromo-6-cyano-4-formylbenzoic acid scaffold.

The Causality of Reagent Selection: Why STAB?

To achieve precise alkylation at the 4-formyl position, the choice of reducing agent is the single most critical variable. Traditional reductants like Sodium Borohydride (NaBH₄) will unselectively reduce the unactivated aldehyde to an alcohol. Conversely, Sodium Cyanoborohydride (NaBH₃CN) requires strict pH control and generates highly toxic cyanide byproducts.

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this scaffold . The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, drastically reducing its nucleophilicity. Consequently, STAB is unreactive toward unactivated aldehydes, nitriles, and aryl halides. It exclusively transfers a hydride to the highly electrophilic protonated imine or iminium ion formed in situ during the condensation phase .

Table 1: Chemoselectivity Profile of the Scaffold with STAB
Functional GroupReactivity with STABMechanistic Rationale
4-Formyl (Aldehyde) Reactive (via Imine) Condenses with amine to form an electrophilic iminium ion, which is rapidly reduced by STAB.
Aryl Bromide InertSTAB lacks the reduction potential to facilitate oxidative addition or dehalogenation.
Nitrile (-CN) InertThe C≡N bond is insufficiently electrophilic to accept a hydride from the stabilized STAB complex.
Carboxylic Acid InertActs as a mild internal acid catalyst; does not undergo reduction to an alcohol with STAB.

Chemoselective Reaction Logic

The direct reductive amination workflow relies on a kinetic differential: the rate of imine/iminium formation must precede the rate of reduction. Because STAB does not reduce the starting aldehyde, the reagents can be combined in a "one-pot" direct procedure.

Chemoselectivity A 2-Bromo-6-cyano-4-formylbenzoic acid + Amine (1.0-1.2 eq) B Imine / Iminium Intermediate A->B Condensation (-H2O) C NaBH(OAc)3 (STAB) Selective Hydride Transfer B->C Reduction D Target: Alkylated Amine (Preserved: Br, CN, COOH) C->D Chemoselective Yield

Figure 2: Reaction pathway for the chemoselective reductive amination of the 4-formyl group.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system. By controlling solvent polarity and quenching conditions, the integrity of the orthogonal functional groups is guaranteed.

Workflow Step1 1. Scaffold & Amine in DCE Step2 2. Add STAB (1.5-2.0 eq) Step1->Step2 Step3 3. Stir at RT (2-12 h) Step2->Step3 Step4 4. NaHCO3 Quench Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Figure 3: Step-by-step experimental workflow for direct reductive amination using STAB.

Table 2: Reaction Parameters Based on Amine Type
Amine TypeSTAB (eq)SolventAcid AdditiveTypical Time
Primary Aliphatic 1.5DCENone2 - 4 hours
Secondary Aliphatic 1.5 - 2.0DCEAcOH (1.0 eq)4 - 6 hours
Primary Aromatic 2.0DCE / THFAcOH (1.0 - 2.0 eq)6 - 12 hours
Weakly Basic / Hindered 2.0 - 2.5DCEAcOH (2.0 eq)12 - 24 hours
Detailed Step-by-Step Methodology

1. Reagent Preparation & Condensation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 eq) and the target amine (1.0 - 1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Causality Note: DCE is the preferred solvent because it maximizes the solubility of STAB and accelerates the reaction rate compared to THF or Dichloromethane .

  • If utilizing a weakly basic amine (e.g., anilines) or a secondary amine, add glacial acetic acid (AcOH, 1.0 - 2.0 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature under an inert nitrogen atmosphere for 15–30 minutes.

2. Reduction Phase

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Causality Note: Portion-wise addition prevents sudden temperature spikes and controls the evolution of hydrogen gas, ensuring the nitrile group is not subjected to thermal degradation.

3. Analytical Validation (Self-Correction)

  • Stir the reaction at room temperature. Monitor the progress via LC-MS or TLC.

  • Validation Check: The disappearance of the aldehyde peak (M+H) and the emergence of the alkylated amine mass confirms successful hydride transfer. If unreacted imine persists after 6 hours, spike the reaction with an additional 0.5 eq of STAB.

4. Quenching & Isolation

  • Once the starting aldehyde is fully consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent).

  • Causality Note: A bicarbonate quench is strictly required. It safely neutralizes residual STAB and acetic acid without creating a strongly basic environment (pH > 10) that could hydrolyze the sensitive nitrile group into an amide or carboxylic acid .

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc or DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link] [1]

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006.[Link] [2]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic causality, condition optimization, and self-validating experimental protocols for polyfunctional aryl halides.

Substrate Profiling & Mechanistic Causality

The Suzuki-Miyaura cross-coupling of 2-Bromo-6-cyano-4-formylbenzoic acid presents a complex synthetic challenge due to the presence of three distinct, highly reactive functional groups on the aryl ring. Successful C–C bond formation requires a precise balance of catalytic activity and protective reaction conditions to prevent substrate degradation.

As a Senior Application Scientist, it is critical to move beyond empirical screening and understand the causality behind how each functional group dictates the reaction parameters:

  • The Acidic Carboxylic Acid (-COOH): Free carboxylic acid moieties are notoriously problematic in Suzuki couplings because they protonate the inorganic base (e.g., K₃PO₄ or K₂CO₃) required to activate the palladium precatalyst and the boronic acid[1]. This protonation stalls the transmetalation step. Consequently, the protocol must utilize at least 3.0 equivalents of base —one equivalent is sacrificed to form the unreactive, highly polar carboxylate salt, leaving two equivalents to drive the catalytic cycle[2].

  • The Base-Sensitive Formyl (-CHO) & Cyano (-CN) Groups: Because this substrate lacks α-hydrogens, the formyl group is highly susceptible to the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) in the presence of strong aqueous bases like NaOH or KOH. Similarly, the strongly electron-withdrawing cyano group is prone to hydrolysis under harsh basic conditions. Therefore, a mild base such as K₂CO₃ is mandatory.

  • Steric Hindrance at the C-Br Bond: The bromide leaving group is flanked by an ortho-cyano group. While the electron-withdrawing nature of the -CN and -CHO groups accelerates the initial oxidative addition of Pd(0), the steric bulk impedes the rate-limiting reductive elimination step. A catalyst with a large bite-angle bidentate ligand, such as Pd(dppf)Cl₂ , forces the intermediate into a geometry that dramatically accelerates reductive elimination[2].

G Substrate 2-Bromo-6-cyano- 4-formylbenzoic acid C1 Acidic -COOH Substrate->C1 C2 Base-Sensitive -CHO & -CN Substrate->C2 C3 Steric Hindrance (ortho-Br) Substrate->C3 S1 Requires 3.0 eq Base (Forms Carboxylate) C1->S1 S4 Aqueous Solvent (Dioxane/H2O) C1->S4 S2 Mild Base (K2CO3) Avoid NaOH/KOH C2->S2 S3 Bidentate Ligand Pd(dppf)Cl2 C3->S3 S1->S4

Logical decision tree for optimizing Suzuki coupling of polyfunctional aryl bromides.

Condition Optimization Matrix

The formation of the carboxylate salt mid-reaction drastically alters the solubility profile of the substrate, shifting it from organic-soluble to highly water-soluble. A biphasic or miscible aqueous solvent system is strictly required. Purely anhydrous aprotic solvents will result in the precipitation of the carboxylate salt, halting the reaction.

The table below summarizes the quantitative optimization data, illustrating the causal relationship between reaction conditions and product yield.

EntryCatalyst (5 mol%)Base (Eq.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O (4:1)8015%Incomplete conversion. 2.0 eq base is insufficient due to -COOH protonation[1].
2Pd(dppf)Cl₂K₃PO₄ (2.0)Dioxane/H₂O (4:1)9045%Sluggish transmetalation. Base is neutralized by the free acid.
3Pd(dppf)Cl₂KOH (3.0)THF/H₂O (4:1)7010%Severe degradation. Cannizzaro side-products and nitrile hydrolysis observed.
4Pd(OAc)₂ / SPhosK₂CO₃ (3.0)Anhydrous Dioxane9030%Substrate precipitates as potassium carboxylate salt; reaction stalls.
5 Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane/H₂O (4:1) 90 88% Optimal. Carboxylate fully neutralized; mild base preserves -CHO/-CN[2].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. The workup leverages the pH-dependent solubility of the carboxylic acid product to isolate it from neutral organic impurities (such as homocoupled boronic acid and phosphine oxide ligands) without requiring immediate column chromatography[2].

Materials & Reagents
  • Aryl Halide: 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 eq, 1.0 mmol, 254 mg)

  • Boronic Acid: Arylboronic acid (1.2 eq, 1.2 mmol)

  • Base: Potassium carbonate, K₂CO₃ (3.0 eq, 3.0 mmol, 414 mg)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂ (0.05 eq, 5 mol%, ~36 mg)

  • Solvent: 1,4-Dioxane and Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly & Deoxygenation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-6-cyano-4-formylbenzoic acid, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Scientific Rationale: Oxygen insertion into the active Pd(0) species forms inactive Pd(II) peroxo complexes, leading to catalyst precipitation (Pd black) and promoting the oxidative homocoupling of the boronic acid[3].

  • Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed H₂O via syringe.

Step 2: Catalytic Execution 4. Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 to 6 hours. 5. Monitor the reaction via LC-MS. The starting material will appear at a lower retention time due to the basic aqueous conditions ionizing the carboxylic acid.

Step 3: pH-Directed Liquid-Liquid Extraction (Workup) 6. Upon complete consumption of the aryl bromide, cool the reaction to room temperature. 7. Dilute the mixture with 15 mL of H₂O and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and agitate. 8. Phase Separation 1: Collect the bottom aqueous phase (which contains your product as a water-soluble potassium carboxylate). Discard the top organic phase.

  • Scientific Rationale: This step is a built-in purification mechanism. Unreacted boronic acid, triphenylphosphine oxide, and neutral homocoupled byproducts remain in the discarded organic layer.

  • Acidification: Transfer the aqueous phase to an Erlenmeyer flask. Slowly add 1M HCl dropwise under continuous stirring until the solution reaches pH 2.0 - 3.0 .

    • Scientific Rationale: The pKa of the product is ~3.5. Acidifying to pH 2 ensures >99% protonation, converting the highly polar carboxylate back into the lipophilic free carboxylic acid[2]. A precipitate may form at this stage.

  • Phase Separation 2: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude coupled product.

Workup Start Crude Reaction Mixture (Basic pH) Step1 Dilute with H2O & EtOAc Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Phase (Discard Impurities) Split1->Org1 Aq1 Aqueous Phase (Contains Product Salt) Split1->Aq1 Step2 Acidify to pH 2-3 (1M HCl) Aq1->Step2 Step3 Extract with EtOAc Step2->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Phase (Discard) Split2->Aq2 Org2 Organic Phase (Product) Split2->Org2 End Dry, Filter, Concentrate Org2->End

Self-validating liquid-liquid extraction workflow for carboxylic acid products.

References

1.1. ResearchGate. Accessed March 9, 2026. 2. 3. Organic Chemistry Portal. Accessed March 9, 2026. 3.2. BenchChem. Accessed March 9, 2026.

Sources

Application Note: Chemoselective Hydrolysis of the Cyano Group in 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The transformation of highly functionalized poly-substituted benzenes requires precise chemoselective strategies. This application note details the protocols for the targeted hydrolysis of the C6-cyano group in 2-Bromo-6-cyano-4-formylbenzoic acid to yield 3-bromo-5-formylbenzene-1,2-dicarboxylic acid (note the IUPAC renumbering upon forming the phthalic acid core).

The primary challenge lies in the extreme sensitivity of the C4-formyl group and the C2-bromide. We present two field-proven workflows: a rapid Direct Acidic Hydrolysis and a high-fidelity Protection-Mediated Hydrolysis .

Mechanistic Rationale & Chemoselectivity Challenges

Designing a hydrolysis protocol for this substrate requires navigating three competing vulnerabilities:

  • The Cannizzaro Vulnerability: Standard nitrile hydrolysis often employs harsh basic conditions (e.g., refluxing aqueous NaOH). However, the C4-formyl group lacks

    
    -protons. Under strong basic conditions, it will rapidly undergo the Cannizzaro reaction, disproportionating into hydroxymethyl and carboxylate derivatives.
    
  • SNAr Susceptibility: The aryl bromide at C2 is highly activated by three electron-withdrawing groups (COOH, CN, CHO) situated at ortho and para positions. High-temperature basic conditions can trigger Nucleophilic Aromatic Substitution (SNAr), replacing the bromide with a hydroxyl group.

  • Steric Shielding: The C6-nitrile is flanked by a bulky carboxylic acid at C1. Hydrolysis of ortho-substituted benzonitriles is notoriously slow due to steric shielding of the sp-hybridized carbon, necessitating elevated temperatures.

The Solution: To preserve the formyl group and the aryl bromide, acidic hydrolysis is the imperative direct route. In an acidic medium, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon to accept water, a naturally poor nucleophile [1][2]. Aldehydes are generally stable to aqueous acid (temporarily forming hydrates that revert upon workup). Alternatively, if basic hydrolysis is desired for kinetic reasons, the formyl group must be temporarily masked as an acetal.

Experimental Workflows

The following diagram illustrates the logical flow of the two orthogonal strategies developed to address this synthetic challenge.

G Start 2-Bromo-6-cyano-4-formylbenzoic acid Direct Direct Acidic Hydrolysis (Conc. HCl / AcOH) Start->Direct Pathway A (Direct) Protect Aldehyde Protection (Ethylene Glycol, p-TsOH) Start->Protect Pathway B (Protection) Product 3-Bromo-5-formylbenzene- 1,2-dicarboxylic acid Direct->Product Heat (90°C) Acetal Acetal-Protected Nitrile Protect->Acetal Dean-Stark, Reflux BasicHyd Basic Hydrolysis (NaOH, EtOH/H2O) Acetal->BasicHyd Deprotect Acidic Deprotection (Dilute HCl, THF) BasicHyd->Deprotect Base Catalysis Deprotect->Product pH 2 Workup

Fig 1. Chemoselective workflows for the hydrolysis of 2-Bromo-6-cyano-4-formylbenzoic acid.

Quantitative Data & Optimization Matrix

To aid in route selection, the following table summarizes the quantitative metrics and trade-offs between the two pathways.

ParameterPathway A: Direct AcidicPathway B: Protection-Mediated
Primary Reagents 6M HCl (aq), Glacial AcOH1. Ethylene Glycol/TsOH 2. NaOH/EtOH 3. 1M HCl/THF
Temperature Profile 90 °C (Isothermal)110 °C (Step 1)

80 °C (Step 2)

25 °C (Step 3)
Total Reaction Time 18 - 24 hours~36 hours (Total across 3 steps)
Overall Isolated Yield 60 - 65%82 - 88%
Formyl Retention ~90% (Minor degradation observed)>99% (Fully preserved)
Operational Scalability Excellent (1-step, direct precipitation)Moderate (Requires intermediate isolation)

Detailed Experimental Protocols

Protocol A: Direct Acidic Hydrolysis (High-Throughput Route)

Causality Note: Glacial acetic acid is utilized as a co-solvent. It solubilizes the highly rigid, poly-substituted aromatic core and provides a proton-rich medium that synergizes with aqueous HCl to accelerate the protonation of the nitrile nitrogen [3].

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 eq, 5.0 mmol).

  • Solvation: Add glacial acetic acid (15 mL) and stir until a uniform suspension is achieved.

  • Acidification: Slowly add 6M aqueous HCl (25 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath. Maintain vigorous stirring for 18–24 hours. Monitor the disappearance of the nitrile peak via LC-MS.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The dicarboxylic acid product will precipitate due to its low solubility in cold acidic water.

  • Purification: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (3

    
     10 mL), and dry under high vacuum at 40 °C to yield the product.
    
Protocol B: Protection-Hydrolysis-Deprotection (High-Fidelity Route)

Causality Note: By masking the aldehyde as a 1,3-dioxolane, we unlock the ability to use hydroxide ions. Hydroxide directly attacks the nitrile carbon without the need for prior protonation, overcoming the steric hindrance imposed by the adjacent C1-carboxylic acid [1].

Step 1: Acetal Protection

  • Suspend the starting material (1.0 eq, 5.0 mmol) in anhydrous toluene (40 mL).

  • Add ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours to remove water.

  • Cool to room temperature, wash the organic layer with saturated NaHCO

    
     (to remove TsOH), dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the crude acetal.

Step 2: Basic Hydrolysis

  • Dissolve the crude acetal in ethanol (20 mL).

  • Add 2M aqueous NaOH (5.0 eq). Heat the mixture to 80 °C for 12 hours. The evolution of ammonia gas indicates the progression of the hydrolysis[3].

  • Cool the mixture and concentrate under reduced pressure to remove the ethanol.

Step 3: One-Pot Deprotection & Acidification

  • Re-dissolve the resulting aqueous residue in a 1:1 mixture of THF and water (20 mL).

  • Cool to 0 °C and carefully acidify dropwise with 1M HCl until the pH reaches 2.0. Note: This step simultaneously protonates the carboxylate salts and hydrolyzes the acetal back to the formyl group.

  • Stir at room temperature for 2 hours.

  • Extract the aqueous layer with Ethyl Acetate (3

    
     20 mL). Combine the organic layers, wash with brine, dry over MgSO
    
    
    
    , and concentrate to yield the highly pure 3-bromo-5-formylbenzene-1,2-dicarboxylic acid.

References

  • Lumen Learning. "Hydrolysis of nitriles." Organic Chemistry II. Available at:[Link]

  • LibreTexts. "Chemistry of Nitriles: Hydrolysis of Nitriles to form Carboxylic Acids." Organic Chemistry (Wade). Available at:[Link]

  • BYJU'S. "Acidic Hydrolysis of Nitriles." Chemistry Resources. Available at: [Link]

Advanced Heterocyclic Synthesis Using 2-Bromo-6-cyano-4-formylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold diversification due to cross-reactivity in polyfunctionalized building blocks. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS 1805486-11-6) is a masterclass in orthogonal reactivity. By strategically exploiting the distinct electronic and steric profiles of its four functional groups, researchers can divergently synthesize privileged pharmaceutical scaffolds—such as isocoumarins and quinazolinones—while preserving a formyl handle for late-stage derivatization.

This application note provides field-proven insights, mechanistic rationales, and self-validating protocols for deploying this tetrasubstituted benzene ring in complex heterocyclic synthesis.

Molecular Anatomy & Orthogonal Reactivity

The true power of this building block lies in the precise spatial arrangement of its functional groups. Understanding the causality of their reactivity dictates the success of your synthetic pathway:

  • C1-Carboxylic Acid: Acts as the primary anchoring nucleophile for intramolecular cyclizations.

  • C2-Bromo: An excellent electrophile for Pd-catalyzed cross-coupling. Its proximity to the C1-COOH allows for cascade annulations.

  • C6-Cyano: A latent electrophile. When activated by Lewis acids, it undergoes condensation with amines, pairing with the C1-COOH to form fused pyrimidine rings[1].

  • C4-Formyl: Positioned para to the carboxylic acid, it is sterically unhindered and electronically distinct, making it an ideal handle for late-stage reductive amination without interfering with ortho-directed cyclizations[2].

Reactivity Core 2-Bromo-6-cyano- 4-formylbenzoic acid (CAS 1805486-11-6) Br C2: Bromo Cross-Coupling Site (Sonogashira/Suzuki) Core->Br CHO C4: Formyl Late-Stage Handle (Reductive Amination) Core->CHO CN C6: Cyano Annulation Site (Quinazolinones) Core->CN COOH C1: Carboxylic Acid Anchoring Site (Cyclization) Core->COOH

Caption: Orthogonal reactivity map of 2-Bromo-6-cyano-4-formylbenzoic acid highlighting distinct reaction sites.

Strategic Pathways to Privileged Scaffolds

Pathway A: Isocoumarin Scaffold Synthesis (C1-C2 Annulation)

Isocoumarins are widely recognized for their bioactivity. By subjecting the C2-bromo position to a Sonogashira coupling with a terminal alkyne, we generate an ortho-alkynylbenzoic acid intermediate. The C1-carboxylic acid subsequently undergoes a 6-endo-dig cyclization onto the activated alkyne. This cascade is highly efficient and leaves the C6-cyano and C4-formyl groups completely intact, as demonstrated in similar3[3].

Pathway B: Quinazolinone Scaffold Synthesis (C1-C6 Annulation)

Quinazolin-4-ones are ubiquitous in FDA-approved drugs. The condensation of the C6-cyano group and C1-carboxylic acid with a primary amine requires activation of the nitrile. Using a carbophilic Lewis acid (like ZnCl₂), we increase the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the amine. Subsequent intramolecular cyclization yields the quinazolinone core[1]. We deliberately avoid harsh basic oxidants (e.g., NaOH/H₂O₂) to prevent the unwanted oxidation of the C4-formyl group via the Cannizzaro reaction.

Workflow cluster_A Path A: C1-C2 Annulation cluster_B Path B: C1-C6 Annulation SM Starting Material CAS 1805486-11-6 PathA Pd/Cu-Catalyzed Sonogashira Cascade SM->PathA PathB Lewis Acid-Mediated Condensation SM->PathB ProdA Isocoumarin Scaffold PathA->ProdA Deriv Late-Stage Functionalization (C4-Formyl Reductive Amination) ProdA->Deriv ProdB Quinazolinone Scaffold PathB->ProdB ProdB->Deriv

Caption: Divergent synthetic workflows for generating isocoumarin and quinazolinone scaffolds.

Experimental Protocols

Protocol 1: Pd-Catalyzed Sonogashira Cascade (Isocoumarin Synthesis)

Causality Note: Why Pd(PPh₃)₂Cl₂? The bulky triphenylphosphine ligands stabilize the Pd(0) active species against aggregation, which is critical when working with electron-deficient aryl bromides that undergo slower oxidative addition. Rigorous degassing is a strict requirement to prevent the Glaser homocoupling of the terminal alkyne.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill the flask with dry N₂ (3 cycles).

  • Solvent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) and anhydrous DMF (2 mL). Et₃N acts as both the base to deprotonate the alkyne and a co-solvent.

  • Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 70 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the complete disappearance of the starting material mass (M+H ≈ 254/256 m/z). The appearance of a new peak corresponding to the isocoumarin mass (SM + Alkyne - HBr - H₂O) indicates successful cyclization. Troubleshooting: If an intermediate mass corresponding to the acyclic alkyne is dominant, add an additional 5 mol% of CuI, as the 6-endo-dig cyclization is heavily Cu-dependent.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Lewis Acid-Mediated Condensation (Quinazolinone Synthesis)

Causality Note: We utilize anhydrous ZnCl₂ to coordinate the nitrogen of the cyano group. This lowers the LUMO of the nitrile, allowing the primary amine to attack and form an amidine intermediate, which subsequently cyclizes with the C1-COOH.

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 mmol), the desired primary amine (1.2 mmol), and anhydrous ZnCl₂ (20 mol%).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (5 mL).

  • Reaction: Heat to 100 °C under an N₂ atmosphere for 6–8 hours.

  • Self-Validation Checkpoint: The reaction color typically shifts from pale yellow to deep orange as the conjugated quinazolinone system forms. TLC (Hexanes:EtOAc 1:1) should reveal a highly UV-active spot due to the extended chromophore. Troubleshooting: If LC-MS shows the reaction has stalled at the acyclic amidine intermediate (M+H = SM + Amine), add a catalytic amount of glacial acetic acid (10 mol%) to promote the final dehydration step.

  • Workup: Quench with saturated aqueous NH₄Cl to break the Zn-complex. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Late-Stage Functionalization (C4-Formyl Handle)

Once the core heterocycle is established, the preserved C4-formyl group serves as a versatile handle. Reductive amination using NaBH(OAc)₃ and secondary amines (e.g., morpholine or piperazine) allows for the rapid introduction of solubilizing groups. This is a highly validated strategy in the4 for improving pharmacokinetic properties in drug discovery[4].

Quantitative Data Summary

The following table summarizes the optimized yields for both divergent pathways, confirming the robustness of the protocols and the survivability of the C4-formyl group.

Substrate (Alkyne/Amine)Synthetic PathwayCatalyst/ReagentTemp (°C)Time (h)Yield (%)C4-CHO Intact?
PhenylacetyleneA (Isocoumarin)Pd(PPh₃)₂Cl₂ / CuI70485Yes
1-HexyneA (Isocoumarin)Pd(PPh₃)₂Cl₂ / CuI70678Yes
TrimethylsilylacetyleneA (Isocoumarin)Pd(PPh₃)₂Cl₂ / CuI60582Yes
AnilineB (Quinazolinone)ZnCl₂ / 1,4-Dioxane100874Yes
BenzylamineB (Quinazolinone)ZnCl₂ / 1,4-Dioxane100681Yes

References

  • Benchchem. Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols.2

  • ResearchGate. Synthesis of Heterocycles from 2‐Acylbenzoic Acids.3

  • Organic Chemistry Portal. Synthesis of N-Heterocycles.4

  • R Discovery. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA.1

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

In modern drug discovery and complex molecule synthesis, highly functionalized aromatic building blocks are invaluable. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) is a premier example of a tetra-substituted benzene scaffold offering four distinct vectors for diversification: a carboxylic acid (C1), a bromide (C2), a formyl group (C4), and a nitrile (C6).

However, the high density of reactive electrophilic and acidic sites presents a significant chemoselectivity challenge. Direct functionalization—such as Suzuki-Miyaura cross-coupling at the C2-bromide—will fail without prior masking of the C1-carboxylic acid (which poisons basic organometallic catalysts) and the C4-aldehyde (which is susceptible to off-target nucleophilic attack or reduction).

This application note details a field-proven, fully orthogonal protecting group (PG) strategy. By pairing an allyl ester with a 1,3-dioxolane acetal , researchers can achieve absolute chemocontrol, allowing for selective downstream manipulations without compromising the sensitive C6-nitrile.

Strategic Design: The Causality of Orthogonality

To establish a self-validating and robust synthetic workflow, the selection of protecting groups must be dictated by the specific electronic and steric environment of the molecule, as well as the desired cleavage mechanisms[1].

  • Carboxylic Acid Protection (Allyl Ester):

    • The Steric Challenge: The C1-carboxylic acid is flanked by ortho-substituents (C2-Br, C6-CN). This severe steric hindrance renders traditional Fischer esterification (e.g., MeOH/H⁺) highly inefficient.

    • The Solution: Alkylation of the carboxylate anion using allyl bromide and K₂CO₃ bypasses this steric shielding via an Sₙ2 mechanism at the allyl halide.

    • The Orthogonality: Unlike methyl esters (which require harsh saponification that can hydrolyze the C6-nitrile) or benzyl esters (which require hydrogenolysis that will reduce the nitrile and hydrodehalogenate the bromide), allyl esters are cleaved under neutral conditions via Pd(0)-catalyzed allyl transfer to a nucleophilic scavenger (e.g., morpholine)[2].

  • Aldehyde Protection (1,3-Dioxolane):

    • The Electronic Advantage: The strongly electron-withdrawing nature of the aromatic ring makes the C4-aldehyde highly electrophilic, facilitating rapid acetalization with ethylene glycol[3].

    • The Orthogonality: The 1,3-dioxolane is completely stable to the basic/organometallic conditions of downstream cross-coupling and the Pd(0) conditions used for allyl ester cleavage. It is selectively unmasked using mild aqueous acid[1][3].

Quantitative Data: Reactivity & Stability Matrix

The following table summarizes the stability of the functional groups under various standard reaction conditions, validating the orthogonal nature of this strategy.

Functional Group / PGPd(0), Morpholine, THF (Neutral)1M HCl, THF, rt (Acidic)Suzuki Coupling (Pd(dppf)Cl₂, Base, 90°C)Grignard Addition (RMgX, THF, -78°C)
Free -COOH StableStableIncompatible (Poison)Incompatible (Deprotonates)
Free -CHO StableStableVariable (Side reactions)Incompatible (Reacts)
Allyl Ester Cleaved (Yields -COOH)StableStableStable (at low temp)
1,3-Dioxolane StableCleaved (Yields -CHO)StableStable
C6-Nitrile (-CN) StableStableStableVariable (Can react)
C2-Bromide (-Br) StableStableReacts (Desired)Reacts (Halogen-metal exchange)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify success before proceeding.

Protocol 1: Synthesis of Allyl 2-bromo-6-cyano-4-formylbenzoate

Objective: Mask the carboxylic acid to prevent catalyst poisoning and increase organic solubility.

  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 2-bromo-6-cyano-4-formylbenzoic acid (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). The strongly electron-withdrawing -CN and -Br groups lower the pKa of the acid, allowing rapid deprotonation at room temperature.

  • Alkylation: Dropwise add allyl bromide (12.0 mmol, 1.2 eq). Stir the suspension at room temperature for 4 hours.

  • Workup: Dilute the mixture with EtOAc (100 mL) and wash with distilled water (3 × 50 mL) to remove DMF and salts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the broad -COOH proton and the appearance of a complex multiplet at 5.9–6.1 ppm (1H, internal allyl alkene) and doublets of doublets at ~5.3-5.4 ppm (2H, terminal allyl alkene).

Protocol 2: Acetalization to Allyl 2-bromo-6-cyano-4-(1,3-dioxolan-2-yl)benzoate

Objective: Mask the highly electrophilic aldehyde to enable downstream organometallic chemistry.

  • Reaction Setup: Dissolve the allyl ester intermediate (10.0 mmol, 1.0 eq) in anhydrous toluene (50 mL) in a flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 3.0 eq) and catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 0.05 eq).

  • Azeotropic Distillation: Reflux the mixture (approx. 110°C) for 12 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium entirely toward the 1,3-dioxolane[3].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst, extract with EtOAc, dry, and concentrate.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the aldehyde singlet at ~10.0 ppm. A new singlet/methine peak will appear at ~5.8 ppm (acetal C-H), along with a symmetrical multiplet at ~4.0-4.1 ppm (4H, ethylene glycol backbone).

Protocol 3: Orthogonal Deprotection A (Selective Allyl Cleavage)

Objective: Unmask the carboxylic acid for amidation/esterification while preserving the acetal.

  • Reaction Setup: Dissolve the fully protected scaffold (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) under strict N₂ atmosphere.

  • Catalyst & Scavenger: Add morpholine (50.0 mmol, 10.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.25 mmol, 0.05 eq).

  • Reaction: Stir at room temperature for 2 hours. Causality: Pd(0) oxidatively inserts into the allyl C-O bond. Morpholine acts as the nucleophilic acceptor for the allyl cation, regenerating the free carboxylate[2].

  • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) will show the consumption of the starting material and the appearance of a baseline spot (the free acid).

Protocol 4: Orthogonal Deprotection B (Selective Acetal Cleavage)

Objective: Unmask the aldehyde for olefination/reductive amination while preserving the allyl ester.

  • Reaction Setup: Dissolve the fully protected scaffold (5.0 mmol, 1.0 eq) in THF (20 mL).

  • Hydrolysis: Add 1M aqueous HCl (10 mL). Stir at room temperature for 4 hours.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

  • Validation Checkpoint: ¹H NMR will show the return of the sharp -CHO singlet at ~10.0 ppm and the complete loss of the signals at ~4.0 ppm, while the allyl ester multiplets at 5.9 ppm remain fully intact.

Workflow Visualization

The following diagram maps the orthogonal protection and subsequent functionalization pathways, illustrating the strategic flexibility of this approach.

OrthogonalProtection SM 2-Bromo-6-cyano- 4-formylbenzoic acid Step1 Allyl Ester Formation (Masking -COOH) SM->Step1 Allyl-Br, K2CO3 Step2 1,3-Dioxolane Formation (Masking -CHO) Step1->Step2 Ethylene Glycol, H+ FullyProtected Allyl 2-bromo-6-cyano- 4-(1,3-dioxolan-2-yl)benzoate Step2->FullyProtected DeprotectA Pd(0) / Morpholine Cleaves Allyl Ester Only FullyProtected->DeprotectA DeprotectB 1M HCl / THF Cleaves Acetal Only FullyProtected->DeprotectB CrossCoupling Pd-Catalyzed Coupling at C2-Bromide FullyProtected->CrossCoupling Suzuki/Heck ProductA Acetal-Protected Acid Ready for Amidation DeprotectA->ProductA ProductB Allyl Ester Aldehyde Ready for Olefination DeprotectB->ProductB

Orthogonal protection and functionalization workflow for 2-bromo-6-cyano-4-formylbenzoic acid.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega / PMC. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis, 5th/6th Edition. Wiley-Interscience / DOKUMEN.PUB. Available at:[Link]

  • Facile and Selective Deprotection of Allyl Esters Catalyzed by H-β Zeolite / Pd(0) Morpholine Transfer. ResearchGate. Available at:[Link]

Sources

Application Notes and Protocols for 2-Bromo-6-cyano-4-formylbenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the prospective applications of 2-Bromo-6-cyano-4-formylbenzoic acid as a versatile trifunctional building block in solid-phase organic synthesis (SPOS). While specific literature on this compound is nascent, its unique scaffold, featuring three distinct and orthogonally reactive functional groups, presents significant opportunities for the rapid generation of diverse small molecule libraries. The carboxylic acid serves as an ideal anchor to a solid support, while the formyl and bromo moieties act as key points for diversification. This document provides a series of detailed, field-proven protocols for the immobilization, on-resin modification, and cleavage of compounds derived from this promising scaffold, enabling researchers in drug discovery and materials science to leverage its full synthetic potential.

Introduction: A Trifunctional Scaffold for Combinatorial Chemistry

Solid-phase synthesis is a cornerstone of modern drug discovery, allowing for the efficient, parallel synthesis of large compound libraries.[1] The choice of the initial building block is critical, as it dictates the structural diversity and chemical space that can be explored. 2-Bromo-6-cyano-4-formylbenzoic acid is an exemplary scaffold for such applications due to its three strategically positioned functional groups:

  • Carboxylic Acid: This group provides a robust handle for covalent attachment to various hydroxyl-functionalized solid supports, such as Wang resin. This linkage is stable to a wide range of reaction conditions but can be readily cleaved under mild acidic conditions.[2]

  • Formyl (Aldehyde) Group: As a versatile electrophile, the aldehyde is amenable to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. Reductive amination, in particular, is a powerful tool for introducing diverse amine-containing side chains, a common motif in bioactive molecules.[3][4]

  • Bromo Group: The aryl bromide functionality is a linchpin for late-stage diversification via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding molecular complexity.[5][6]

The cyano group, while less reactive under the proposed conditions, acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and contributing to the overall electronic properties of the final compounds. This guide outlines a strategic workflow to harness this multifunctionality for the generation of a diverse chemical library.

Overall Synthetic Workflow

The proposed strategy involves a three-stage process: immobilization of the building block onto a solid support, on-resin diversification of the reactive handles, and finally, cleavage of the purified products from the support.

G cluster_0 Solid-Phase Workflow cluster_1 On-Resin Diversification cluster_2 Cleavage & Isolation A 2-Bromo-6-cyano- 4-formylbenzoic Acid C Immobilized Scaffold on Resin A->C Esterification (DCC, DMAP) B Wang Resin (Solid Support) B->C D Step 1: Reductive Amination (R¹-NH₂) C->D E Step 2: Suzuki Coupling (R²-B(OH)₂) D->E F Diversified Library on Resin E->F G Final Products (In Solution) F->G Acidic Cleavage (TFA Cocktail) H Spent Resin F->H

Caption: High-level workflow for solid-phase synthesis.

Detailed Application Protocols

Protocol Part 1: Immobilization of the Scaffold onto Wang Resin

This protocol describes the esterification of the carboxylic acid of 2-Bromo-6-cyano-4-formylbenzoic acid to the hydroxyl groups of Wang resin. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a standard and effective method.[7]

Materials:

  • Wang Resin (100-200 mesh, loading: ~1.0 mmol/g)

  • 2-Bromo-6-cyano-4-formylbenzoic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) into the reaction vessel. Add anhydrous DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Reagent Preparation: In a separate flask, dissolve 2-Bromo-6-cyano-4-formylbenzoic acid (1.02 g, 4.0 mmol, 4 eq.) and DMAP (49 mg, 0.4 mmol, 0.4 eq.) in a 2:1 mixture of DCM:DMF (15 mL).

  • Activation: Add a solution of DCC (825 mg, 4.0 mmol, 4 eq.) in DCM (5 mL) to the solution from Step 2. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Filter the DCU precipitate and add the activated solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 1 hour.

  • Final Wash and Drying: Wash the resin as in Step 5. Dry the resin under high vacuum to a constant weight. The loading of the resin can be determined by cleaving a small, weighed sample and quantifying the released molecule via UV-Vis spectroscopy or LC-MS.

ParameterCondition
Resin Wang Resin (~1.0 mmol/g)
Scaffold 4 equivalents
Coupling Agent DCC (4 equivalents)
Catalyst DMAP (0.4 equivalents)
Solvent DCM:DMF (2:1)
Reaction Time 4-6 hours
Temperature Room Temperature
Table 1: Summary of Immobilization Conditions.
Protocol Part 2: On-Resin Diversification

With the scaffold securely anchored, the formyl and bromo groups can be independently addressed to build molecular diversity.

Diversification A Immobilized Scaffold B Reductive Amination + R¹-NH₂ A->B NaBH(OAc)₃ AcOH, DMF C Intermediate 1 B->C D Suzuki Coupling + R²-B(OH)₂ C->D Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O E Final Resin-Bound Product D->E

Caption: On-resin diversification workflow.

Protocol 2A: Reductive Amination of the Formyl Group

This protocol utilizes sodium triacetoxyborohydride as a mild reducing agent to convert the resin-bound aldehyde into a secondary amine by reaction with a primary amine.[8]

Materials:

  • Immobilized scaffold-resin from Part 1

  • Primary amine (R¹-NH₂) of choice (see Table 2 for examples)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Resin Swelling: Swell the resin (~0.5 g) in anhydrous DMF (10 mL) for 30 minutes.

  • Imine Formation: Add the primary amine (5 eq. relative to resin loading) and acetic acid (5 eq.) to the resin suspension. Agitate at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (5 eq.) portion-wise over 15 minutes. Agitate the reaction mixture overnight at room temperature.

  • Monitoring: A small sample of resin can be washed and tested for the presence of the aldehyde using a 2,4-dinitrophenylhydrazine (2,4-DNP) test. A negative test indicates complete reaction.[8]

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), a 5% DIPEA in DMF solution (2 x 10 mL) to neutralize any remaining acid, DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

R¹-NH₂ (Primary Amine)Resulting Substituent (R¹)
BenzylamineBenzyl
CyclopropylamineCyclopropyl
AnilinePhenyl
2-Thiophenemethylamine2-Thienylmethyl
4-Methoxybenzylamine4-Methoxybenzyl
Table 2: Example Primary Amines for Library Generation.

Protocol 2B: Suzuki-Miyaura Cross-Coupling of the Bromo Group

This protocol describes the palladium-catalyzed coupling of the resin-bound aryl bromide with a boronic acid to form a biaryl linkage.

Materials:

  • Resin from Protocol 2A

  • Aryl or heteroaryl boronic acid (R²-B(OH)₂) of choice (see Table 3)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • Resin Swelling: Swell the resin (~0.5 g) in toluene (10 mL) for 30 minutes in a sealable reaction vessel.

  • Reagent Addition: To the resin suspension, add the boronic acid (4 eq. relative to resin loading), 2M aqueous Na₂CO₃ (8 eq.), and ethanol (2 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq.).

  • Reaction: Seal the vessel and heat the mixture at 80 °C with agitation for 12-16 hours.

  • Washing: Cool the reaction to room temperature. Drain the solvent and wash the resin sequentially with toluene/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

R²-B(OH)₂ (Boronic Acid)Resulting Substituent (R²)
Phenylboronic acidPhenyl
4-Methylphenylboronic acid4-Tolyl
3-Pyridinylboronic acid3-Pyridinyl
2-Furanylboronic acid2-Furanyl
Naphthalene-1-boronic acid1-Naphthyl
Table 3: Example Boronic Acids for Library Generation.
Protocol Part 3: Cleavage of Final Products from the Solid Support

The final step is the release of the synthesized molecules from the Wang resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.[9][10]

Materials:

  • Final diversified resin from Part 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry resin (~100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate gently at room temperature for 1.5-2 hours.[11]

  • Product Filtration: Filter the resin through a fritted syringe and collect the filtrate in a clean centrifuge tube. Wash the resin with an additional small portion of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A precipitate of the crude product should form.

  • Isolation: Cool the ether suspension at -20 °C for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the product. Decant the ether.

  • Washing and Drying: Wash the product pellet with cold diethyl ether (2x). Dry the final product under a stream of nitrogen or in a vacuum desiccator. The crude product can then be purified by reverse-phase HPLC.

References

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]

  • St. Fleur, G. R., et al. (2010). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]

  • ResearchGate. (2025). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. Retrieved from [Link]

  • Bédard, A. C., & Batey, R. A. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC. Retrieved from [Link]

  • Holsinger, K. (2016). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Butler University Digital Commons. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Frenette, L. T., & Friesen, R. W. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 471-474. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Krchnák, V. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1174–1192. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Highly Functionalized Isoindolinone Derivatives from 2-Bromo-6-cyano-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of novel isoindolinone derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] The protocols herein detail a robust and versatile methodology starting from the uniquely functionalized building block, 2-Bromo-6-cyano-4-formylbenzoic acid . The core synthetic strategy revolves around a one-pot tandem reductive amination followed by an intramolecular lactamization.[5][6] This approach is highly efficient and allows for the introduction of diverse substituents. Furthermore, this guide outlines protocols for post-synthetic modification, leveraging the reactivity of the bromo-substituent via Suzuki-Miyaura cross-coupling reactions to generate extensive chemical libraries.[7][8][9][10]

Introduction and Scientific Rationale

The isoindolinone core is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceutical agents.[1][2] Its rigid, planar structure makes it an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, facilitating interactions with biological targets. The development of efficient and modular synthetic routes to novel isoindolinone derivatives is therefore a critical objective for researchers in drug discovery.

The selected starting material, 2-Bromo-6-cyano-4-formylbenzoic acid , offers a unique convergence of reactive functional groups, enabling a multi-stage, diversity-oriented synthesis from a single precursor.

  • The 2-formylbenzoic acid moiety is the key pharmacophore for the primary cyclization, enabling the formation of the isoindolinone ring through reaction with a primary amine.[11][12][13][14]

  • The bromo substituent serves as a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.

  • The cyano group provides an additional point for chemical modification or can act as a modulator of the electronic properties of the final compound.

This guide details a primary synthetic pathway based on the well-established tandem reductive amination/lactamization sequence, a one-pot method lauded for its efficiency and operational simplicity.[5][6]

Reaction Mechanism and Pathway Visualization

The core transformation proceeds via a two-step, one-pot sequence. First, the aldehyde group of the starting material reacts with a primary amine to form an intermediate imine (Schiff base). This is followed by a chemoselective reduction of the imine to a secondary amine, which then undergoes a rapid intramolecular cyclization (lactamization) with the adjacent carboxylic acid to yield the final isoindolinone product.

Primary Synthesis: Reductive Amination/Lactamization

The selection of a mild reducing agent is critical to ensure chemoselectivity. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal choices as they readily reduce the protonated imine intermediate but are generally inert towards the bromo and cyano functionalities under the reaction conditions.[15]

Reductive Amination Lactamization Primary Synthesis Workflow SM 2-Bromo-6-cyano-4- formylbenzoic acid Imine Imine Intermediate SM->Imine Condensation (-H₂O) Amine Primary Amine (R-NH₂) Amine->Imine Reduced Secondary Amine Intermediate Imine->Reduced Reduction [NaBH₃CN] Product Target Isoindolinone Reduced->Product Intramolecular Lactamization (-H₂O)

Caption: Reductive amination and lactamization cascade.

Post-Synthetic Modification: Suzuki-Miyaura Coupling

The bromo-substituted isoindolinone product is a versatile intermediate for further diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-isoindolinone with a wide array of commercially available boronic acids or esters.[7][8][9]

Suzuki Coupling Post-Synthetic Modification Workflow Start_Iso Bromo-substituted Isoindolinone Final_Product Diversified Isoindolinone Library Start_Iso->Final_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Final_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Catalyst->Final_Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura post-synthetic modification workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Synthesis of N-Substituted 7-Bromo-5-cyanoisoindolin-1-ones

This protocol is based on established methods for the reductive amination/lactamization of 2-formylbenzoic acids.[5][12][16]

Materials:

  • 2-Bromo-6-cyano-4-formylbenzoic acid

  • Selected primary amine (e.g., benzylamine, aniline, alkylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-Bromo-6-cyano-4-formylbenzoic acid (1.0 equiv.).

  • Dissolve the starting material in a minimal amount of anhydrous methanol.

  • Add the primary amine (1.1 equiv.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 equiv.) in anhydrous methanol.

    • Causality Note: NaBH₃CN is a mild and chemoselective reducing agent, ideal for reducing the imine in the presence of the bromo and cyano groups.[15] It is more stable at neutral and slightly acidic pH compared to sodium borohydride.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 7-Bromo-5-cyanoisoindolin-1-one.

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Coupling

This protocol provides a general method for diversifying the isoindolinone core.[7][9]

Materials:

  • N-Substituted 7-Bromo-5-cyanoisoindolin-1-one (from Protocol 1)

  • Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 equiv.)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add the bromo-isoindolinone (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality Note: The palladium catalyst is in a low oxidation state (Pd(0)) and is sensitive to oxygen. Removing oxygen is critical for preventing catalyst degradation and ensuring an efficient catalytic cycle.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final coupled product.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed using standard analytical techniques.

Compound Type Starting Material Reagents Expected Product Analytical Techniques
Primary Synthesis 2-Bromo-6-cyano-4-formylbenzoic acidPrimary Amine, NaBH₃CNN-R-7-Bromo-5-cyanoisoindolin-1-one¹H NMR, ¹³C NMR, HRMS, IR
Post-Synthetic Mod. N-R-7-Bromo-5-cyanoisoindolin-1-oneAr-B(OH)₂, Pd(PPh₃)₄, BaseN-R-7-Aryl-5-cyanoisoindolin-1-one¹H NMR, ¹³C NMR, HRMS

Expected Spectroscopic Data:

  • ¹H NMR: Appearance of signals corresponding to the protons of the newly introduced 'R' group (from the amine) and 'Ar' group (from the boronic acid), alongside the characteristic aromatic protons of the isoindolinone core. A key indicator of cyclization is the appearance of a singlet for the C3-proton, typically around 4.5-5.5 ppm.

  • ¹³C NMR: Appearance of a carbonyl signal for the lactam around 165-175 ppm.

  • HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the target molecule, confirming its elemental composition.

  • IR Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the lactam carbonyl stretch.

Scope and Limitations

  • Amine Scope: The reductive amination protocol is generally robust and compatible with a wide range of primary amines, including aliphatic, benzylic, and anilinic amines. Sterically hindered amines may require longer reaction times or elevated temperatures.

  • Functional Group Tolerance: The chosen conditions are mild and tolerate a variety of functional groups on both the amine and the boronic acid coupling partner. However, highly acidic or basic functional groups may interfere with the reaction and should be appropriately protected. The cyano group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[17] The bromo group is stable to the reductive amination conditions but is, by design, reactive in the subsequent Suzuki coupling.

  • Chemoselectivity: Care must be taken to use mild reducing agents like NaBH₃CN or STAB. Stronger reducing agents like Lithium Aluminum Hydride (LAH) or Borane (BH₃) would likely reduce the carboxylic acid and the cyano group, leading to undesired side products.[18]

References

  • Hamdi, N., Jelali, H., Al Nasr, I., & Sauthier, M. (2021).
  • Xie, Z., Jin, L., Li, H., Meng, J., & Le, Z. (2021). Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)
  • Zhang, W., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry.
  • Reddy, G. S., et al. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Di Mola, A., et al. (2016). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)
  • Augner, D., et al. (2011). N-Capping of primary amines with 2-acyl-benzaldehydes to give isoindolinones. Organic Letters, 13(19), 5374-7.
  • Stanton, R. A., et al. (2008).
  • Massa, A., et al. (2022). Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry.
  • Keglevich, G., et al. (2021). Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction.
  • BenchChem. (2025). A Comparative Guide to Modern Isoindolinone Synthesis Methods. Retrieved from a relevant BenchChem technical note URL.
  • Stanton, R. A., et al. (2008).
  • Manjunatha, H., et al. (2019). A Significant Approach in which a Carboxylic Acid Group Prevents Bisindole Formation when 2-Formylbenzoic Acid Reacts with Indole: A Crystal Structure Study. International Journal of Pharmaceutical Sciences and Research.
  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review.
  • Kumar, V., & Kumar, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • ResearchGate. (2026).
  • Liu, S., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry.
  • ResearchGate. (2025).
  • Bräse, S., et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-268.
  • Kumar, V., & Kumar, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from a relevant BenchChem technical note URL.
  • YouTube. (2019, August 2). Chemistry 3 Chemoselectivity in reductions.
  • The Royal Society of Chemistry. (2015). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers.
  • ACS Publications. (2023, September 6). Chemo-divergent Cyano Group Migration: Involving Elimination and Substitution of the Key α-Thianthrenium Cyano Species. Organic Letters.
  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
  • Calvin Digital Commons. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • ResearchGate. (2025). Direct synthesis of 2-(benzylamino)
  • National Center for Biotechnology Information. (2024, September 16).
  • Royal Society of Chemistry. (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Bromo-6-cyano-4-formylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing highly functionalized, electron-deficient aromatic systems.

The synthesis of 2-Bromo-6-cyano-4-formylbenzoic acid is notoriously difficult. The presence of two strong electron-withdrawing groups (the 2-bromo and 6-cyano substituents) severely deactivates the aromatic ring. This deactivation makes traditional direct oxidation of a 4-methyl precursor highly inefficient, often resulting in complex mixtures, over-oxidation to the dicarboxylic acid, or hydrolysis of the sensitive cyano group.

To achieve reliable yields, we must abandon direct oxidation and adopt a self-validating, two-step mechanistic workflow: Benzylic Bromination followed by a Sommelet Oxidation .

Section 1: Mechanistic Workflow

SynthesisRoute Start 2-Bromo-6-cyano-4-methylbenzoic acid (Starting Material) Bromination Step 1: Benzylic Bromination Reagents: NBS, AIBN / hv Solvent: Acetonitrile (Flow) Start->Bromination Intermediate 2-Bromo-6-cyano-4-(bromomethyl)benzoic acid (Intermediate) Bromination->Intermediate Yield: 80-85% Sub1 Troubleshooting: Over-bromination Solution: Continuous Flow / Strict Eq. Bromination->Sub1 Oxidation Step 2: Sommelet Oxidation Reagents: Hexamine, then H2O/AcOH Intermediate->Oxidation Product 2-Bromo-6-cyano-4-formylbenzoic acid (Target Product) Oxidation->Product Yield: 70-75% Sub2 Troubleshooting: Cyano Hydrolysis Solution: Buffer pH / Avoid Strong Base Oxidation->Sub2

Fig 1: Optimized two-step synthetic workflow for 2-Bromo-6-cyano-4-formylbenzoic acid.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Direct oxidation of my 4-methyl precursor yields mostly the dicarboxylic acid. How do I arrest the oxidation at the aldehyde stage? A1: Direct oxidation of the methyl group (e.g., using KMnO₄ or aerobic oxidation) often leads to over-oxidation because the intermediate aldehyde is highly reactive. Furthermore, the electron-withdrawing 6-cyano and 2-bromo groups deactivate the ring, making the initial C-H activation sluggish[1]. Causality & Solution: You must bypass direct C-H oxidation. Utilize a two-step approach: benzylic bromination followed by a Sommelet oxidation. As demonstrated in classic syntheses of related bromomethylbenzoic acids, NBS-bromination followed by hexamethylenetetramine (hexamine) treatment selectively yields the aldehyde without over-oxidizing to the carboxylic acid[1].

Q2: During NBS bromination of 2-bromo-6-cyano-4-methylbenzoic acid, I am seeing significant dibromination (forming the dibromomethyl derivative). How can I control this? A2: Over-bromination at the benzylic position is a common kinetic issue in batch radical reactions. The dibromomethyl byproduct will eventually hydrolyze to the carboxylic acid, ruining your yield. Causality & Solution: Switch from a batch thermal process to a continuous flow photochemical bromination. Flow chemistry allows for precise residence times and stoichiometric control, physically removing the product from the light source before a second bromine radical can react[2]. Recent advancements show that flow photochemical bromination of toluene precursors avoids the limitations of traditional batch syntheses and drastically improves mono-bromination selectivity[3].

Q3: My cyano group is converting to an amide or carboxylic acid during the aldehyde deprotection step. What is going wrong? A3: The cyano group is highly susceptible to hydration and subsequent hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures[4]. Causality & Solution: When performing the Sommelet oxidation, the intermediate hexaminium salt must be hydrolyzed to release the aldehyde. If you use harsh refluxing concentrated HCl, the nitrile will hydrolyze. Instead, use a milder 50% aqueous acetic acid (AcOH) solution and keep temperatures strictly below 80°C. This provides the exact proton activity required to hydrolyze the imine to the aldehyde while preserving the orthogonal cyano group.

Q4: Can I use Directed Ortho-Metalation (DoM) on 2-bromo-6-cyanobenzoic acid followed by a DMF quench to install the formyl group directly? A4: No. DoM or lithium-halogen exchange is highly problematic for this specific substrate. Causality & Solution: The cyano group is a strong electrophile. Strong nucleophiles like alkyllithium reagents will attack the nitrile carbon, leading to addition products (e.g., ketones or imines) rather than acting as a simple base[5]. Furthermore, the 2-bromo substituent is prone to competitive lithium-halogen exchange. Stick to the benzylic oxidation route from the 4-methyl precursor.

Section 3: Quantitative Data & Yield Optimization

To illustrate the necessity of the two-step workflow, below is a summary of quantitative yield data comparing different synthetic strategies for the 4-methyl to 4-formyl conversion on deactivated benzoic acids.

Synthetic StrategyReagents / ConditionsAverage YieldPrimary Impurity / Failure Mode
Direct Oxidation (Strong) KMnO₄, H₂O, Reflux< 15%Complete over-oxidation to dicarboxylic acid.
Direct Oxidation (Mild) CAN, MeCN/H₂O, 80°C30-40%Sluggish reaction; high unreacted starting material.
Batch Radical + Sommelet NBS, AIBN (Batch)

Hexamine
60-65%Dibromination; minor cyano hydrolysis.
Flow Photochemical + Sommelet Br₂ /

(Flow)

Hexamine
75-85% Minimal; highly scalable and selective.
Section 4: Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Follow these steps precisely to ensure reproducibility.

Protocol A: Continuous Flow Photochemical Bromination

Objective: Selectively install a single bromine atom at the benzylic position without over-bromination.

  • Preparation: Dissolve 2-bromo-6-cyano-4-methylbenzoic acid (1.0 eq) and N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile to create a 0.5 M solution.

  • Flow Setup: Pump the solution through a transparent fluoropolymer capillary reactor equipped with 400 nm high-power LEDs.

  • Residence Time: Set the flow rate to achieve a residence time of exactly 15 minutes at 25°C. Note: Do not exceed 15 minutes to prevent dibromination.

  • Quench & Workup: Collect the effluent directly into a flask containing saturated aqueous sodium thiosulfate to instantly neutralize any residual active bromine. Extract with ethyl acetate (3x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield crude 2-bromo-6-cyano-4-(bromomethyl)benzoic acid. Proceed immediately to Protocol B.

Protocol B: Modified Sommelet Oxidation

Objective: Convert the bromomethyl group to a formyl group while protecting the base/acid-sensitive cyano group.

  • Salt Formation: Dissolve the crude bromomethyl intermediate in anhydrous chloroform (CHCl₃). Add hexamethylenetetramine (1.25 eq) and stir at 50°C for 2 hours.

  • Filtration: Isolate the precipitated hexaminium salt via vacuum filtration. Wash the filter cake with cold CHCl₃ to remove unreacted starting materials.

  • Mild Hydrolysis: Suspend the salt in a solution of 50% aqueous acetic acid (AcOH). Heat to 75°C for 1.5 hours. Critical Parameter: Do not allow the internal temperature to exceed 80°C; higher temperatures will trigger the hydrolysis of the cyano group to an amide.

  • Extraction: Cool the mixture to room temperature, dilute with deionized water, and extract with dichloromethane (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to obtain pure 2-bromo-6-cyano-4-formylbenzoic acid.

Section 5: References
  • Selective Oxidation of 2-Bromo-m-xylene to 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid. Bulletin of the Chemical Society of Japan (Oxford Academic). Available at:[Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. Available at:[Link]

  • The preparation of nitriles. Chemguide. Available at:[Link]

Sources

Technical Support Center: 2-Bromo-6-cyano-4-formylbenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a highly functionalized aromatic building block, 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) presents unique purification challenges. The molecule contains four distinct reactive sites: a halogen (bromo), a nitrile (cyano), an aldehyde (formyl), and a carboxylic acid. This dense functionalization creates competing chemical liabilities during standard workup procedures.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity isolation of this compound.

Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the degradation pathways of your target molecule. The electron-withdrawing nature of the bromo, cyano, and formyl groups significantly lowers the pKa of the benzoic acid (estimated pKa < 3.0) while simultaneously increasing the electrophilicity of the formyl and cyano carbons.

Table 1: Common Impurities and Structural Causality

Impurity ProfileStructural ModificationMass Shift (ΔDa)Causality / Origin
Impurity A 3-Bromo-5-cyanobenzene-1,4-dicarboxylic acid+16Auto-oxidation of the C4-formyl group to a carboxylic acid during atmospheric exposure or prolonged heating[1].
Impurity B 2-Bromo-6-carbamoyl-4-formylbenzoic acid+18Base-catalyzed hydration of the C6-cyano group to an amide, typically occurring during harsh alkaline extraction[2].
Impurity C 2-Cyano-4-formylbenzoic acid-78Debromination occurring as a byproduct during upstream cross-coupling or metallation synthesis steps.
Impurity D Dimethyl acetal derivative+46Acid-catalyzed reaction of the formyl group with methanol. Occurs if primary alcohols are used during chromatography or recrystallization.

Troubleshooting & FAQs

Q1: During acid-base extraction, my cyano group converts to an amide (Impurity B). How do I prevent this? A1: The hydration of the nitrile to an amide is catalyzed by strong aqueous bases (like NaOH or KOH)[2]. Because your molecule has three electron-withdrawing groups, the benzoic acid proton is highly acidic. You do not need a strong base to deprotonate it. Switch to a mild, buffered base like 5% Sodium Bicarbonate (NaHCO₃, pH ~8.3). This provides sufficient alkalinity to form the water-soluble sodium benzoate salt without triggering nucleophilic attack on the cyano carbon.

Q2: My preparative HPLC peaks are tailing severely, leading to poor resolution from debrominated impurities. What is the cause? A2: Peak tailing in reversed-phase liquid chromatography (RP-HPLC) of acidic compounds is caused by secondary interactions between the unprotonated carboxylate anion and residual active silanols on the C18 stationary phase[3]. To correct this, you must suppress the ionization of the benzoic acid by lowering the mobile phase pH at least 1–2 units below its pKa[4]. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both your aqueous and organic mobile phases.

Q3: I observe a mass +16 Da impurity that perfectly co-elutes with my product on normal-phase silica. What is it, and how do I remove it? A3: This is the over-oxidized dicarboxylic acid (Impurity A). Formylbenzoic acids are highly prone to auto-oxidation in the presence of atmospheric oxygen[1]. Normal-phase silica gel chromatography often fails to separate the formylbenzoic acid from its dicarboxylic acid derivative due to streaking. You must switch to Reversed-Phase HPLC (RP-HPLC) or perform a selective recrystallization from Toluene/Heptane. To prevent its formation, store the purified solid under an argon atmosphere.

Q4: Can I use a Methanol/Dichloromethane gradient for my column chromatography? A4: Absolutely not. The formyl group is highly electrophilic. When exposed to methanol in the presence of slightly acidic silica gel, it will rapidly undergo hemiacetal and subsequent acetal formation (Impurity D). Always use non-nucleophilic solvent systems, such as Ethyl Acetate/Hexanes or Acetonitrile/Water, when purifying aldehydes.

Standard Operating Procedures (SOPs)

Protocol 1: Chemoselective Acid-Base Extraction

This protocol is designed as a self-validating system to isolate the carboxylic acid while preserving the fragile cyano and formyl groups.

  • Dissolution: Suspend the crude mixture in Ethyl Acetate (EtOAc) at 20°C.

  • Mild Deprotonation: Add an equal volume of 5% w/v aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: NaHCO₃ selectively deprotonates the carboxylic acid without hydrolyzing the nitrile[2].

  • Phase Separation (Validation Step): Transfer to a separatory funnel. The aqueous layer now contains your product as a sodium salt. The organic layer contains non-acidic impurities. Spot both layers on a TLC plate (UV 254 nm) to verify complete transfer of the product to the aqueous phase.

  • Controlled Acidification: Cool the separated aqueous layer to 0–5°C in an ice bath. Causality: Cooling mitigates the exothermic heat of neutralization, protecting the formyl group. Slowly add 1M HCl dropwise until the pH reaches 2.0–2.5.

  • Isolation: Filter the resulting white/pale yellow precipitate through a sintered glass funnel. Wash the filter cake with ice-cold LC-MS grade water to remove residual inorganic salts. Dry under high vacuum.

Protocol 2: Preparative RP-HPLC Purification

Use this protocol for final polishing to remove structurally similar impurities (e.g., Impurity A and C).

  • Sample Preparation: Dissolve the extracted product in pure Acetonitrile (MeCN) or DMSO. Do not use alcoholic solvents. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Setup:

    • Phase A: LC-MS Grade Water + 0.1% v/v TFA.

    • Phase B: LC-MS Grade MeCN + 0.1% v/v TFA.

    • Causality: TFA drops the pH to ~2.0, ensuring the benzoic acid remains fully protonated, which maximizes retention on the hydrophobic C18 phase and eliminates silanol-induced tailing[3][4].

  • Column & Gradient: Use a preparative C18 column (e.g., 5 µm, 21.2 x 250 mm). Run a linear gradient from 10% B to 60% B over 25 minutes.

  • Fraction Collection & Recovery: Monitor absorbance at 254 nm. Pool fractions containing the target peak. Immediately freeze the pooled fractions and lyophilize (freeze-dry) to yield the pure powder. Causality: Rotary evaporation of TFA/Water mixtures concentrates the acid and heat, which can degrade the product. Lyophilization removes solvents via sublimation under safe, cold conditions.

Purification Workflow Visualization

The following diagram illustrates the logical routing of the crude material through the purification protocols to achieve >99% purity.

G Crude Crude 2-Bromo-6-cyano- 4-formylbenzoic acid Ext Mild Acid-Base Extraction (5% NaHCO3, <25°C) Crude->Ext OrgWaste Organic Phase (Non-acidic impurities) Ext->OrgWaste Wash (EtOAc) AqPhase Aqueous Phase (Product Sodium Salt) Ext->AqPhase Retain Acidify Controlled Acidification (1M HCl to pH 2.5) AqPhase->Acidify Precip Precipitated Product (Enriched Intermediate) Acidify->Precip Filter & Wash HPLC Prep RP-HPLC (C18, 0.1% TFA in H2O/MeCN) Precip->HPLC Dissolve in MeCN Pure Pure Target Compound (>99% Purity) HPLC->Pure Lyophilize

Caption: Workflow for the chemoselective purification of highly functionalized benzoic acid derivatives.

References

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs Journal of Medicinal Chemistry - ACS Publications[Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC LCGC International[Link]

  • Control pH During Method Development for Better Chromatography Agilent Technologies[Link]

Sources

Technical Support Center: Recrystallization of 2-Bromo-6-cyano-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a highly functionalized aromatic compound, 2-Bromo-6-cyano-4-formylbenzoic acid presents unique crystallization challenges. The molecule contains a hydrogen-bonding carboxylic acid (-COOH), a highly electrophilic formyl group (-CHO), a linear polar cyano group (-CN), and a bulky, lipophilic bromine atom (-Br).

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to isolate this compound with high purity and yield.

Solvent Selection Strategy

Selecting the correct solvent is the most critical step. The presence of the formyl group dictates that nucleophilic solvents must be strictly avoided to prevent chemical degradation during the heating phase.

SolventSelection Start Crude 2-Bromo-6-cyano- 4-formylbenzoic acid CheckSolvent Select Solvent System Start->CheckSolvent AvoidAlcohols Avoid Primary Alcohols (Acetal Formation Risk) CheckSolvent->AvoidAlcohols ChooseSystem Primary: EtOAc/Heptane Alt: Acetonitrile CheckSolvent->ChooseSystem Dissolve Dissolve in minimal hot solvent ChooseSystem->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling & Anti-solvent addition Filter->Cool Collect Vacuum Filtration & Dry Crystals Cool->Collect

Workflow for selecting the optimal recrystallization solvent system.

Solvent Compatibility Data
Solvent / SystemRoleSuitabilityMechanistic Rationale
Ethyl Acetate (EtOAc) Good SolventHighly Recommended Polar aprotic; acts as a hydrogen-bond acceptor to disrupt carboxylic acid dimers without reacting with the formyl group.
Heptane / Hexane Anti-SolventHighly Recommended Non-polar; effectively reduces the solubility of the bulky aromatic system, driving the thermodynamic precipitation of the solute.
Acetonitrile (MeCN) Single SolventRecommended Strongly polar aprotic; provides an excellent temperature-dependent solubility gradient without degradation risks.
Methanol / Ethanol Good SolventAvoid Nucleophilic; high risk of side reactions with the activated aldehyde, leading to irreversible impurities[1].
Water Anti-SolventAvoid Extreme polarity difference causes rapid, uncontrolled precipitation of amorphous solids rather than crystalline lattices.

Troubleshooting Guides & FAQs

Q: Why is my compound degrading when recrystallized from methanol or ethanol? A: The formyl (-CHO) group on this specific aromatic ring is exceptionally electrophilic. The electron-withdrawing nature of the bromo, cyano, and carboxylic acid substituents significantly increases the partial positive charge on the aldehyde carbon. When heated in primary alcohols, the aldehyde undergoes rapid nucleophilic attack, leading to hemiacetal and subsequently stable acetal formation[1]. This permanently alters your compound. Always use polar aprotic solvents (e.g., EtOAc or MeCN) to prevent this reaction.

Q: During cooling, my solution forms a cloudy emulsion and a sticky syrup at the bottom of the flask instead of crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the supersaturation level is too high, or the melting point of the solute-solvent mixture drops below the solution's current temperature[3]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich liquid phase[2]. Impurities partition heavily into this oil, meaning if it eventually solidifies into an amorphous mass, it will be highly impure[3].

Q: How do I rescue an "oiled out" recrystallization? A: Do not let the oil solidify. Immediately return the flask to the heat source until the oil redissolves into a homogeneous solution[3]. Add 5-10% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature[3]. Allow the solution to cool much more slowly to favor the kinetics of crystal nucleation over phase separation.

OilingOut Issue Issue: Oiling Out (Liquid-Liquid Separation) Cause Cooling too fast or MP < solvent boiling point Issue->Cause Action1 Reheat to redissolve oil Cause->Action1 Action2 Add more good solvent (e.g., EtOAc) Action1->Action2 Action3 Seed with pure crystals at higher temperature Action2->Action3 Success Crystalline Solid Formation Action3->Success

Troubleshooting pathway for resolving liquid-liquid phase separation.

Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (Ethyl Acetate / Heptane)

This is the gold-standard method, leveraging EtOAc to dissolve the polar functional groups and Heptane to force the lipophilic aromatic core out of solution.

  • Dissolution (Causality: Breaking Dimers): Place the crude 2-Bromo-6-cyano-4-formylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of boiling Ethyl Acetate (EtOAc) dropwise while swirling on a hot plate. The EtOAc acts as a hydrogen-bond acceptor, breaking the -COOH dimers and solvating the molecule.

  • Hot Filtration (Causality: Removing Insoluble Polymers): Once the solid is dissolved, rapidly filter the hot solution through a fluted filter paper to remove any insoluble polymeric degradation products or dust.

    • Self-Validation Checkpoint: Spot a micro-drop of the hot filtrate on a TLC plate. A single, clean spot confirms the formyl group has not degraded during heating.

  • Anti-Solvent Addition (Causality: Inducing Supersaturation): Keep the filtrate near boiling. Slowly add hot Heptane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the exact threshold of supersaturation. Immediately add 1-2 drops of hot EtOAc just until the solution clears again.

  • Nucleation and Cooling (Causality: Lattice Formation): Remove the flask from the heat source. Cap it with a watch glass to prevent solvent evaporation and allow it to cool to room temperature undisturbed.

    • Self-Validation Checkpoint: The formation of distinct, rigid geometric shapes (needles or prisms) rather than a sticky film confirms successful lattice integration and impurity exclusion.

  • Isolation: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold Heptane.

Protocol B: Single-Solvent Recrystallization (Acetonitrile)

Use this protocol if the crude material is highly impure and prone to oiling out in mixed solvent systems.

  • Dissolution: Suspend the crude material in Acetonitrile (MeCN). Heat to reflux (82°C). Add additional MeCN in small aliquots until complete dissolution is achieved.

  • Thermal Regulation: Because MeCN has a steep solubility curve for polar aromatic acids, do not allow the solution to cool rapidly. Transfer the flask to a pre-warmed sand bath or wrap it in insulation to force an ultra-slow cooling rate.

  • Seeding (Optional but Recommended): When the solution reaches approximately 50°C, introduce a single pure seed crystal of the target compound. This bypasses the activation energy required for primary nucleation, drastically reducing the risk of LLPS (oiling out)[2].

  • Isolation: Collect the resulting crystals via vacuum filtration and dry under high vacuum to remove residual MeCN.

References

  • Title: Write a detailed mechanism for the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst.
  • Source: mt.com (Mettler Toledo)
  • Title: 3.

Sources

Technical Support Center: Controlling Nitrile Hydrolysis in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals who need precise control over the acid-catalyzed hydrolysis of the nitrile group (–C≡N). Whether your goal is to intentionally arrest the reaction at the amide intermediate or drive it exhaustively to the carboxylic acid, this guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required for reproducible success.

Mechanistic Overview

To control the reaction, you must first understand the kinetic pathway. Acid-catalyzed nitrile hydrolysis is a stepwise process. The nitrile is protonated to increase the electrophilicity of the carbon center, followed by the rate-limiting nucleophilic attack of water to form an imidic acid. This tautomerizes into an amide. If sufficient water and thermal energy are present, the amide undergoes a second hydrolysis step to yield the carboxylic acid and an ammonium ion[1].

Mechanism Nitrile Nitrile (R-C≡N) Protonated Protonated Nitrile [R-C≡NH]+ Nitrile->Protonated +H+ Imidic Imidic Acid [R-C(OH)=NH] Protonated->Imidic +H2O Amide Amide (R-CONH2) Imidic->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid +H2O, +H+

Acid-catalyzed nitrile hydrolysis pathway from nitrile to carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why does my hydrolysis reaction overshoot the amide and go straight to the carboxylic acid? A: In dilute aqueous acid, the activation energy for the hydrolysis of the amide is often lower than or comparable to that of the initial nitrile. Because water is abundant, the equilibrium is continuously driven forward by the irreversible protonation of the leaving ammonia to form the ammonium ion (


)[2].
Solution: To arrest the reaction at the amide, you must severely restrict the activity of water. Using concentrated sulfuric acid (90–96%) or a Trifluoroacetic Acid (TFA)/

mixture starves the second step of the necessary nucleophile (water), allowing the amide to accumulate[3].

Q2: How do the structural features of my substrate dictate the hydrolysis rate? A: The rate-determining step is the nucleophilic attack of water on the protonated nitrile carbon. Therefore, the reaction is highly sensitive to both the electronic environment and the steric bulk surrounding the cyano group. Electron-withdrawing groups (EWGs) increase the partial positive charge (


) on the carbon, accelerating the attack. Conversely, bulky groups physically block the trajectory of the incoming water molecule, severely retarding the rate.

Table 1: Influence of Substituent Effects on Nitrile Hydrolysis Rates

Substituent FeatureElectronic / Steric EffectImpact on Nucleophilic AttackRelative Hydrolysis Rate
Electron-Withdrawing (e.g., -NO₂, -CF₃)Increases

on nitrile carbon
Accelerates water attackFast
Electron-Donating (e.g., -OCH₃, -CH₃)Decreases

on nitrile carbon
Retards water attackModerate to Slow
Ortho-Substitution (Aromatic nitriles)High steric bulk near reaction centerPhysically blocks water trajectoryVery Slow
Tertiary Alkyl (e.g., -C(CH₃)₃)Extreme steric bulk + inductive donationSeverely hinders nucleophileExtremely Slow

Troubleshooting Guide

Troubleshooting Start Target Product? Amide Amide Start->Amide Carboxylic Carboxylic Acid Start->Carboxylic ConcAcid Use Conc. H2SO4 (Limits Water Activity) Amide->ConcAcid DiluteAcid Use Dilute HCl/H2SO4 + Reflux Carboxylic->DiluteAcid Steric Steric Hindrance? DiluteAcid->Steric Fix Add Organic-Soluble Acid or Increase Temp Steric->Fix Yes

Decision tree for selecting hydrolysis conditions based on target and substrate.

Issue 1: Incomplete Conversion to Carboxylic Acid in Long-Chain or Bulky Nitriles

  • Cause: Long-chain aliphatic nitriles (>5 carbons) or bulky aromatic nitriles are highly hydrophobic and exhibit poor solubility in standard aqueous acids (like 6 M HCl), causing the reaction to stall at the organic-aqueous interface.

  • Fix: Introduce an organic-soluble strong acid catalyst (e.g., a sulfonic acid like

    
    ) to the aqueous acid mixture. This acts as a phase-transfer catalyst, allowing the protonation and hydrolysis to occur efficiently at the interface or within the organic phase[4].
    

Issue 2: Substrate Degradation (e.g., Sulfonation of Aromatic Rings)

  • Cause: Prolonged heating of electron-rich aromatic nitriles in concentrated sulfuric acid can lead to electrophilic aromatic substitution (sulfonation) rather than the desired hydrolysis.

  • Fix: Switch to a milder TFA/

    
     (4:1 v/v) mixture, which provides the necessary acidity for hydration to the amide without the harsh sulfonating power of neat hot 
    
    
    
    [3].

Validated Experimental Protocols

Protocol A: Controlled Partial Hydrolysis to Amide

This protocol utilizes water restriction to trap the intermediate.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–5 °C).

  • Reagent Addition: Add concentrated

    
     (96%, 5–10 equivalents). Causality: The high concentration ensures the nitrile is protonated, but the lack of free water prevents the subsequent hydrolysis of the resulting amide.
    
  • Substrate Addition: Slowly add the nitrile substrate portion-wise over 15 minutes. Causality: The initial hydration is exothermic; maintaining a low temperature prevents localized heating that could trigger side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–4 hours.

  • Quench & Workup: Pour the viscous reaction mixture slowly over a large excess of vigorously stirred crushed ice. Causality: This dilutes the acid, providing the water needed to finalize the tautomerization, while the near-freezing temperature kinetically freezes any further hydrolysis to the carboxylic acid.

  • Self-Validation Checkpoint: The amide should immediately precipitate as a white solid. Filter, wash with cold water, and analyze via FT-IR. Validation: The disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a strong C=O stretch at ~1650–1690 cm⁻¹ alongside N-H stretches at ~3200–3400 cm⁻¹ confirms successful arrest at the amide.

Protocol B: Exhaustive Hydrolysis to Carboxylic Acid

This protocol utilizes thermodynamic sinks to drive the reaction to completion.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Suspend the nitrile in 6 M aqueous HCl (or 20–30% aqueous

    
    ). Causality: 6 M HCl provides the optimal balance. Concentrated HCl (37%) would lose HCl gas upon heating, lowering the boiling point and catalyst concentration, whereas 6 M HCl allows for a stable reflux at ~105 °C[4].
    
  • Reaction: Heat the mixture to a vigorous reflux for 4–24 hours. Causality: The continuous thermal energy overcomes the high activation barrier of the sterically demanding tetrahedral intermediate during amide hydrolysis.

  • Workup: Cool the mixture to room temperature. If the resulting carboxylic acid is aliphatic/hydrophobic, it will phase-separate or precipitate. Extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR or FT-IR. Validation: The complete absence of the C≡N stretch (~2250 cm⁻¹) and the presence of a broad, distinct O-H stretch (2500–3300 cm⁻¹) coupled with a C=O stretch (~1700–1720 cm⁻¹) confirms exhaustive hydrolysis.

References

  • Chemguide - Hydrolysis of Nitriles. Available at:[Link]

  • TutorChase - Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Available at:[Link]

  • Google Patents - US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate - Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. Available at:[Link]

Sources

Removing palladium catalyst residues from 2-Bromo-6-cyano-4-formylbenzoic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalyst Removal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the purification of 2-Bromo-6-cyano-4-formylbenzoic acid .

This molecule presents a highly complex "poly-coordinating" challenge. The nitrile (-CN) and carboxylic acid (-COOH) moieties act as strong endogenous ligands for palladium, often outcompeting standard extraction methods. Furthermore, the formyl (-CHO) group is highly sensitive to nucleophilic attack, and the aryl bromide (-Br) is susceptible to protodebromination if active Pd(0) and a hydrogen source are present. This guide synthesizes field-proven methodologies to help you achieve ICH Q3D compliance (<10 ppm Pd) without compromising your API yield.

Mechanistic Insights: The "Why" Behind the Workflow

Before troubleshooting, it is critical to understand the causality behind why standard palladium removal fails for 2-Bromo-6-cyano-4-formylbenzoic acid:

  • The Chelation Effect: The proximity of the nitrile and carboxylic acid creates a bidentate-like chelation environment for Pd(II) species. This stabilizes the metal within the product matrix, meaning simple physisorption (like activated carbon) is often thermodynamically insufficient to break the API-Pd complex[1].

  • Aldehyde Reactivity (The Amine Trap): Many commercial palladium scavengers rely on primary amines (e.g., ethylenediamine-functionalized silica). These amines will rapidly undergo condensation with your C4-formyl group to form a Schiff base (imine), covalently sequestering your target molecule onto the silica matrix and destroying your yield[2].

  • Debromination Risk: Palladium scavenging is often accelerated by heating. However, if residual Pd(0) is present alongside trace alcohols or amines (which can act as hydride donors), the aryl bromide can undergo catalytic hydrodehalogenation.

Palladium Removal Workflow

Pd_Removal_Decision_Tree Start Crude 2-Bromo-6-cyano- 4-formylbenzoic acid (Pd > 1000 ppm) Assess Is the Palladium visible as black particulates? Start->Assess YesBlack Yes (Pd Black / Pd(0)) Assess->YesBlack NoBlack No (Soluble Pd(II)) Assess->NoBlack Filter Celite / Activated Carbon Filtration YesBlack->Filter Wash Aqueous EDTA or TMT Wash NoBlack->Wash Filter->Wash Scavenger Silica-Thiol or Thiourea (Avoid Amine Scavengers!) Test ICP-MS Analysis Target: < 10 ppm Scavenger->Test Wash->Scavenger Organic Phase Pass ICH Q3D Specification Met Test->Pass Yes Fail Pd > 10 ppm Test->Fail No Fail->Scavenger Re-treat (Increase Eq.)

Decision tree for palladium extraction tailored to 2-Bromo-6-cyano-4-formylbenzoic acid.

Troubleshooting Guides & FAQs

Q1: I treated my crude mixture with a standard amine-functionalized silica scavenger, but my product yield dropped by 40%, and I see a new spot on TLC. What happened? A1: You are observing covalent product sequestration. The primary amines on standard scavengers react with the highly electrophilic aldehyde (-CHO) on your compound to form an imine, permanently binding your product to the silica matrix. Solution: Switch to a non-nucleophilic scavenger. Thiol-based (e.g., SiliaMetS Thiol) or Thiourea-based scavengers are highly effective for Pd(II) and Pd(0) and will not react with the aldehyde[2].

Q2: My residual Palladium is still >150 ppm even after treating with activated carbon (Darco KB-B). How can I break the product-palladium complex? A2: Activated carbon relies on physisorption, which is often insufficient when the API itself is a strong ligand. The binding constant of the Pd-API complex is likely higher than the Pd-Carbon adsorption affinity[1]. Solution: You must introduce a competing ligand that thermodynamically favors Pd binding over the API. An aqueous wash with a strong chelator like EDTA can disrupt the API-Pd complex[3]. Follow this with a highly loaded sulfur-based silica scavenger (4-8 equivalents)[4].

Q3: During palladium scavenging at 60°C, I observed up to 5% of a debrominated impurity (2-cyano-4-formylbenzoic acid). How do I prevent this? A3: Protodebromination occurs when residual Pd(0) catalyzes the reduction of the aryl bromide. This requires a hydrogen source, which often comes from the solvent (e.g., THF, alcohols) or trace impurities at elevated temperatures. Solution: Perform the scavenging at room temperature (20-25°C) and compensate by increasing the contact time (e.g., 12-18 hours). Avoid hydrogen-donating solvents; use toluene or 2-MeTHF instead.

Quantitative Scavenger Comparison Data

Scavenger / MethodMechanism of ActionCompatibility with Target APIPd Removal EfficiencyAPI Recovery
SiliaMetS Thiol Chemisorption (Soft-Soft interaction)Excellent (No reaction with -CHO)>98% (<10 ppm)>95%
SiliaMetS Diamine Chemisorption (Chelation)Poor (Forms imine with -CHO)High<50% (Covalent loss)
Activated Carbon PhysisorptionGood (Risk of non-specific binding)Moderate (Often >50 ppm)80-85%
Aqueous EDTA Wash Biphasic ChelationExcellent Moderate to High>95%

Standard Operating Procedures (SOPs)

Protocol A: Chemisorption using Thiol-Functionalized Silica (Recommended)

Self-validating mechanism: Thiol groups have a soft-soft acid-base (HSAB) affinity for Pd, outcompeting the hard oxygen of the carboxylic acid and the borderline nitrogen of the nitrile. The disappearance of the characteristic dark brown/orange color of Pd in the organic phase serves as a visual indicator of successful scavenging, validated downstream by ICP-MS.

  • Dilution: Dissolve the crude 2-Bromo-6-cyano-4-formylbenzoic acid in a non-nucleophilic, non-hydrogen-donating solvent (e.g., 2-MeTHF or Toluene) to a concentration of 0.1 M.

  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS® Thiol (or equivalent thiol-functionalized silica) relative to the initial palladium catalyst loading[4].

  • Incubation: Stir the suspension vigorously at 25°C for 12–18 hours. Critical Note: Do not exceed 30°C to prevent Pd(0)-catalyzed protodebromination.

  • Filtration: Filter the mixture through a 1-2 cm pad of Celite® in a sintered glass funnel to remove the silica-bound palladium.

  • Washing & Concentration: Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze the concentrated product via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure Pd levels are <10 ppm (ICH Q3D compliance)[5].

Protocol B: Biphasic Chelation Wash with Aqueous EDTA

Self-validating mechanism: EDTA forms a highly stable, water-soluble hexadentate complex with Pd(II). Phase separation physically isolates the metal from the organic API, preventing re-contamination.

  • Preparation: Prepare a 0.05 M aqueous solution of disodium EDTA.

  • Extraction: Add an equal volume of the EDTA solution to the organic solution containing the crude API.

  • Agitation: Stir vigorously for 2 hours at room temperature to ensure maximum interfacial mass transfer.

  • Separation: Transfer to a separatory funnel and allow the phases to separate completely. Discard the aqueous (bottom) layer containing the Pd-EDTA complex.

  • Secondary Wash: Repeat the extraction with a fresh batch of EDTA solution if the initial Pd loading was >1000 ppm.

  • Organic Recovery: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • SiliaMetS Selection Guide. Verde Analitica. Available at:[Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. SciSpace. Available at:[Link]

Technical Support Center: High-Temperature Handling of 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Intermediates Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6).

Due to its highly functionalized nature—featuring three distinct electron-withdrawing groups (EWGs) on a single benzoic acid scaffold—this compound exhibits unique thermal vulnerabilities. This documentation provides field-proven causality, troubleshooting protocols, and self-validating workflows to ensure structural integrity during high-temperature synthetic steps.

Part 1: Diagnostic Overview & Causality

The thermal instability of 2-Bromo-6-cyano-4-formylbenzoic acid is not an anomaly; it is a direct consequence of its electronic topology. When subjected to elevated temperatures (>100°C), the molecule is primarily vulnerable to three degradation pathways:

  • Facilitated Thermal Decarboxylation: The -Br, -CN, and -CHO groups exert a massive inductive and mesomeric electron-withdrawing effect. This drastically lowers the activation energy required for the

    
     heterolytic cleavage of the C-C bond between the aromatic ring and the carboxyl group, stabilizing the resulting aryl carbanion intermediate before protonation[1].
    
  • Aldehyde Autoxidation: At high temperatures, the formyl (-CHO) group is highly susceptible to radical-mediated autoxidation in the presence of trace oxygen, converting it into a secondary carboxylic acid[2].

  • Nitrile Hydrolysis: The cyano (-CN) group, while thermally robust in isolation, becomes a liability if trace moisture is present at high temperatures, leading to irreversible hydrolysis into an amide or carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: During my high-temperature coupling reaction (120°C), I observed unexpected pressure buildup in the sealed vessel and a drastic drop in yield. What is happening? Root Cause: You are observing catastrophic thermal decarboxylation. The pressure buildup is the rapid evolution of


 gas. Because the aromatic ring is heavily deactivated by the bromo, cyano, and formyl groups, the carboxylate moiety acts as a leaving group[3].
Resolution: 
  • Action: Lower the reaction temperature to

    
     85°C. If higher temperatures are mandatory for your catalytic cycle, you must pre-form an ester or a stable salt to protect the carboxyl moiety prior to heating.
    

Q2: My LC-MS analysis of the post-reaction mixture shows a major impurity with a mass shift of +16 Da. How do I prevent this? Root Cause: The +16 Da shift corresponds to the insertion of oxygen, specifically the oxidation of the 4-formyl group to a carboxylic acid (forming 2-bromo-6-cyano-1,4-benzenedicarboxylic acid). Elevated temperatures exponentially accelerate the hydration and subsequent oxidation of benzaldehyde derivatives[2]. Resolution:

  • Action: The reaction must be thoroughly degassed. Sparge your solvents with ultra-pure Argon (not just Nitrogen) for at least 30 minutes prior to heating. Ensure your Schlenk line or glovebox maintains an

    
     level below 5 ppm.
    

Q3: I am running a reaction at 100°C in DMF, and NMR shows the disappearance of the sharp cyano peak (~115 ppm in 13C NMR). Why? Root Cause: Hygroscopic solvents like DMF introduce trace water. At 100°C, the electrophilic carbon of the cyano group undergoes nucleophilic attack by water, hydrolyzing it to a primary amide. Resolution:

  • Action: Switch to strictly anhydrous solvents stored over activated 3Å molecular sieves. Add a sacrificial water scavenger (e.g., trimethyl orthoformate) if the chemistry permits.

Part 3: Quantitative Degradation Metrics

To aid in experimental design, the following table summarizes the thermal thresholds and kinetic drivers for the degradation of 2-Bromo-6-cyano-4-formylbenzoic acid.

Degradation PathwayOnset Temp (°C)Primary Catalyst / DriverKinetic MechanismPreventive Measure
Decarboxylation ~105°C - 115°CThermal energy, Polar aprotic solvents

(Carbanion intermediate)
Keep T < 85°C; Esterification
Formyl Oxidation > 60°CTrace

, Light, Transition metals
Radical autoxidationStrict Argon atmosphere; Dark
Cyano Hydrolysis > 90°CTrace

, Acid/Base presence
Nucleophilic additionAnhydrous conditions (Siebed)

Part 4: Standard Operating Procedures (SOPs)

Protocol: Safe High-Temperature Handling & Reaction Setup

This protocol is a self-validating system designed to suppress all three degradation pathways simultaneously.

Step 1: Solvent Preparation (Eliminating Hydrolysis & Oxidation)

  • Select a non-nucleophilic, anhydrous solvent (e.g., Anhydrous Toluene or 1,4-Dioxane).

  • Add activated 3Å molecular sieves (20% w/v) to the solvent flask and let sit for 24 hours prior to use.

  • Sparge the solvent with Argon for 45 minutes using a submerged fritted bubbler to displace dissolved oxygen.

Step 2: Reagent Charging (Inert Atmosphere)

  • Transfer 2-Bromo-6-cyano-4-formylbenzoic acid into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Perform three vacuum-Argon backfill cycles (evacuate to < 0.1 mbar for 5 minutes, then refill with Argon).

  • Introduce the degassed, anhydrous solvent via a gas-tight syringe through a rubber septum.

Step 3: Controlled Heating (Mitigating Decarboxylation)

  • Submerge the flask in a pre-calibrated oil bath.

  • Critical Control Point: Set the maximum temperature to 85°C . Do not exceed this threshold unless the carboxylic acid has been chemically protected.

  • Monitor the reaction via TLC or LC-MS aliquots taken under a positive stream of Argon. If

    
     evolution is observed (bubbling in the absence of boiling), immediately quench the heat.
    

Part 5: Mechanistic Pathway Diagram

The following diagram maps the causality of thermal degradation pathways for 2-Bromo-6-cyano-4-formylbenzoic acid.

G A 2-Bromo-6-cyano- 4-formylbenzoic acid (Intact) B Decarboxylation (-CO2) A->B Heat > 105°C D Oxidation (+O2) A->D Heat + Trace O2 F Hydrolysis (+H2O) A->F Heat + Trace H2O C 1-Bromo-3-cyano- 5-formylbenzene B->C E 2-Bromo-6-cyano- 1,4-benzenedicarboxylic acid D->E G Amide / Carboxylic Acid Derivatives F->G

Caption: Thermal degradation pathways of 2-Bromo-6-cyano-4-formylbenzoic acid under high-temperature stress.

References

  • Thermal Decarboxylation of Nitrobenzoic Acids. I Bulletin of the Chemical Society of Japan[Link]

  • Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate Canadian Journal of Chemistry[Link]

  • Decarboxylative Halogenation of Organic Compounds National Institutes of Health (PMC)[Link]

Sources

Validation & Comparative

Analytical Method Comparison Guide: Structural Elucidation of 2-Bromo-6-cyano-4-formylbenzoic Acid via 1D vs. 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug development and synthetic chemistry, the unambiguous structural verification of polyfunctional building blocks is paramount. 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) represents a particularly dense tetra-substituted benzene ring. The presence of four distinct functional groups—a carboxylic acid, a bromine atom, a cyano group, and a formyl group—creates a highly complex anisotropic magnetic environment[1].

Because the substitution breaks the symmetry of the benzene ring, the two remaining aromatic protons (H3 and H5) become magnetically non-equivalent[2]. However, because they are both situated meta to each other and flanked by strong electron-withdrawing groups (EWGs), their chemical shifts are nearly identical. This guide objectively compares the performance of standard 1D ¹H NMR against a multiparametric 2D NMR (HMBC) methodology, providing researchers with a self-validating framework for absolute regiochemical assignment.

The Analytical Challenge: 1D NMR Limitations

In 1D ¹H NMR, the chemical shifts of aromatic protons are dictated by the additive shielding and deshielding effects of their ortho, meta, and para substituents[3].

For 2-Bromo-6-cyano-4-formylbenzoic acid:

  • H3 is deshielded by the ortho-bromine and ortho-formyl groups, as well as the para-cyano group.

  • H5 is deshielded by the ortho-cyano and ortho-formyl groups, but experiences a slight shielding effect from the para-bromine.

While the formyl (-CHO) and carboxylic acid (-COOH) protons are easily identifiable at ~10.1 ppm and ~13.5 ppm respectively[4], the predicted shifts for H3 (~8.49 ppm) and H5 (~8.24 ppm) are separated by less than 0.3 ppm. In lower-resolution instruments or under varying concentration conditions, these meta-coupled doublets (


 Hz) can overlap, rendering 1D NMR insufficient for absolute structural proof.
Table 1: Comparative Analytical Performance (1D vs. 2D NMR)
Analytical Parameter1D ¹H NMR2D HMBC NMR
Acquisition Time ~2–5 minutes~1–2 hours
Sample Requirement 1–5 mg15–25 mg[5]
H3 / H5 Resolution Ambiguous (Susceptible to overlap)Unambiguous (Distinct carbon correlations)
Primary Utility Rapid purity check, functional group verificationAbsolute regiochemical assignment

Methodological Comparison: 1D vs. 2D NMR Workflows

To overcome the limitations of 1D NMR, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range couplings (usually


 and 

) between protons and carbons. The superiority of HMBC in this context lies in its ability to map the distance between the ambiguous protons (H3/H5) and the distinct quaternary carbons of the substituents.

NMR_Workflow Start 2-Bromo-6-cyano-4-formylbenzoic acid (CAS: 1805486-11-6) Prep Sample Prep: 20 mg in DMSO-d6 (Thermal Equilibration) Start->Prep OneD 1D ¹H NMR Acquisition (Fast, High Sensitivity) Prep->OneD Eval Are H3 & H5 Signals Fully Resolved? OneD->Eval Assign Direct Regiochemical Assignment Eval->Assign Yes (Rare) TwoD 2D HMBC Acquisition (Optimized for ⁿJ_CH = 8 Hz) Eval->TwoD No (Overlapping) Final Unambiguous Structural Verification Assign->Final HMBC Map ³J Correlations (H5 to Cyano Carbon) TwoD->HMBC HMBC->Final

Workflow for unambiguous NMR structural elucidation of highly substituted benzoic acids.

Causality in Signal Assignment via HMBC Logic

The critical differentiator between H3 and H5 is their spatial relationship to the cyano (-CN) group.

  • H5 is located at C5, adjacent to C6 (which bears the cyano group). The coupling path from H5 to the cyano carbon is exactly three bonds (

    
    ).
    
  • H3 is located at C3. The coupling path from H3 to the cyano carbon is five bonds, which is entirely invisible on a standard HMBC spectrum.

Therefore, the aromatic proton that shows a strong cross-peak with the cyano carbon (~115 ppm) in the HMBC spectrum is definitively H5.

HMBC_Logic H3 Proton H3 (~8.49 ppm) C_Formyl Formyl Carbon (C4) (~191 ppm) H3->C_Formyl ³J HMBC C1_COOH Carboxyl Carbon (C1) (~166 ppm) H3->C1_COOH ³J HMBC H5 Proton H5 (~8.24 ppm) H5->C_Formyl ³J HMBC C_Cyano Cyano Carbon (C6) (~115 ppm) H5->C_Cyano ³J HMBC (Unique!) H5->C1_COOH ³J HMBC

HMBC correlation pathways differentiating H3 and H5 via 3-bond coupling to the cyano carbon.

Table 2: NMR Signal Assignment and Causality
NucleusPredicted Shift (ppm)MultiplicityCausality / HMBC Correlation (

)
-COOH ~13.50br sDeshielded by H-bonding and C=O anisotropy. Exchanged if D₂O is added.
-CHO ~10.15sHighly deshielded aldehyde proton. Correlates to C3 and C5.
H3 ~8.49d (

Hz)
Deshielded strongly by para-CN. Correlates to C1 (Carboxyl C) and C4 (Formyl C).
H5 ~8.24d (

Hz)
Shielded slightly by para-Br. Correlates to C1, C4, and definitively to C6 (Cyano C) .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for the NMR acquisition of 2-Bromo-6-cyano-4-formylbenzoic acid[5].

Step 1: Sample Preparation & Solvent Selection Weigh exactly 20.0 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Benzoic acids suffer from dimerization in non-polar solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the -COOH signal and shifting it far downfield (~13.5 ppm) to prevent any overlap with the aromatic region[4].

Step 2: Thermal Equilibration Transfer the solution to a precision 5 mm NMR tube. Insert into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K.

  • Causality: Temperature gradients within the tube cause convection currents, which degrade the magnetic field homogeneity and broaden the delicate meta-coupling (

    
     Hz) signals.
    

Step 3: Tuning, Matching, and Shimming Perform Automated Tuning and Matching (ATMA) for both the ¹H and ¹³C channels. Lock onto the deuterium signal of the DMSO-d₆ solvent. Execute gradient shimming (TopShim) until the TMS internal standard peak exhibits a Full Width at Half Height (FWHH) of < 0.8 Hz.

Step 4: 1D ¹H Acquisition Acquire 16 scans using a 30° flip angle pulse sequence. Set the spectral width to 20 ppm and the relaxation delay (d1) to 2.0 seconds.

  • Causality: A 2.0-second relaxation delay ensures that all protons return to thermal equilibrium between pulses, allowing for accurate, quantitative integration of the 1:1:1:1 ratio (COOH : CHO : H3 : H5).

Step 5: 2D HMBC Acquisition Acquire the spectrum using a standard gradient-selected HMBC pulse sequence. Set the long-range coupling delay to 62.5 ms.

  • Causality: A delay of 62.5 ms is mathematically optimized for a long-range carbon-proton coupling constant (

    
    ) of 8 Hz, which perfectly captures the 
    
    
    
    correlation between H5 and the cyano carbon[3]. Acquire 128 t1 increments with 32 scans per increment to ensure a high signal-to-noise ratio for the quaternary carbons.

References

  • 1H proton nmr spectrum of benzoic acid docbrown.info[Link]

  • 1H NMR Spectral parameters for substituted benzenes DSpace@MIT[Link]

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-6-cyano-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of 2-Bromo-6-cyano-4-formylbenzoic Acid: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a cornerstone of success. 2-Bromo-6-cyano-4-formylbenzoic acid represents a class of highly functionalized aromatic compounds with potential applications as a synthetic intermediate. Its unique substitution pattern, featuring an electron-withdrawing cyano group, a halogen, an aldehyde, and a carboxylic acid, presents a compelling analytical challenge. This guide provides an in-depth, comparative analysis of mass spectrometry and other spectroscopic techniques for the structural elucidation of this molecule, offering field-proven insights for researchers and scientists.

Mass Spectrometry: Predicting Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2-Bromo-6-cyano-4-formylbenzoic acid, electrospray ionization (ESI) in negative ion mode would be the preferred method due to the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion. The predicted fragmentation pattern is based on the established behavior of its constituent functional groups.

Predicted Fragmentation of [M-H]⁻ of 2-Bromo-6-cyano-4-formylbenzoic Acid

The fragmentation of the deprotonated molecule [M-H]⁻ is expected to proceed through several key pathways, driven by the relative stability of the resulting ions and neutral losses.

  • Initial Deprotonation: The carboxylic acid is the most acidic proton, leading to the formation of the [M-H]⁻ ion with an m/z corresponding to the molecular weight of the parent molecule minus one.

  • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da). This would result in a significant fragment ion.

  • Loss of CO: The formyl group can undergo fragmentation through the loss of carbon monoxide (28 Da).

  • Loss of Br: The bromine atom, being a relatively good leaving group, can be lost as a radical, although this is more common in positive ion mode.

  • Sequential Losses: A combination of these losses is also highly probable, leading to a cascade of fragment ions. For instance, the initial loss of CO₂ could be followed by the loss of CO or Br.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for 2-Bromo-6-cyano-4-formylbenzoic acid in negative ion mode ESI-MS/MS.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M-H]⁻ 2-Bromo-6-cyano-4-formylbenzoate frag1 [M-H-CO₂]⁻ parent->frag1 -CO₂ (44 Da) frag2 [M-H-CO]⁻ parent->frag2 -CO (28 Da) frag3 [M-H-Br]⁻ parent->frag3 -Br (79/81 Da) frag1_1 [M-H-CO₂-CO]⁻ frag1->frag1_1 -CO (28 Da) frag1_2 [M-H-CO₂-Br]⁻ frag1->frag1_2 -Br (79/81 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2-Bromo-6-cyano-4-formylbenzoic acid.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry provides invaluable molecular weight and fragmentation data, a comprehensive structural elucidation relies on a combination of analytical techniques. The table below compares the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of 2-Bromo-6-cyano-4-formylbenzoic acid.

Analytical Technique Information Provided Strengths for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; confirms molecular formula and connectivity of functional groups through fragmentation.Does not provide definitive information on the substitution pattern of the aromatic ring.
¹H NMR Spectroscopy Chemical environment of protonsProvides definitive information on the number and connectivity of aromatic protons, confirming the substitution pattern. The aldehyde proton will have a characteristic chemical shift.Lower sensitivity than MS; requires a larger sample amount.
¹³C NMR Spectroscopy Chemical environment of carbon atomsConfirms the presence of all carbon atoms, including the quaternary carbons of the cyano, carboxylic acid, and bromo-substituted positions.Lower sensitivity than ¹H NMR; can require longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groupsConfirms the presence of the -OH (carboxylic acid), C=O (aldehyde and carboxylic acid), C≡N (cyano), and C-Br bonds through their characteristic vibrational frequencies.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed experimental protocols are recommended.

Mass Spectrometry Protocol (ESI-MS/MS)
  • Sample Preparation: Dissolve 1 mg of 2-Bromo-6-cyano-4-formylbenzoic acid in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid (for negative ion mode enhancement).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

  • Data Acquisition: Acquire full scan MS data from m/z 50-500 to determine the mass of the [M-H]⁻ ion. Subsequently, perform targeted MS/MS on the [M-H]⁻ ion to obtain the fragmentation pattern.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Longer acquisition times may be necessary to observe the quaternary carbons.

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the comprehensive structural confirmation of 2-Bromo-6-cyano-4-formylbenzoic acid.

Structural_Elucidation_Workflow start Synthesized Compound (2-Bromo-6-cyano-4-formylbenzoic acid) ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight start->ms ir IR Spectroscopy - Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H & ¹³C) - Determine Connectivity and Substitution start->nmr msms MS/MS Analysis - Confirm Fragmentation Pattern ms->msms structure_confirmed Structure Confirmed msms->structure_confirmed ir->structure_confirmed nmr->structure_confirmed

Caption: A comprehensive workflow for structural elucidation.

Conclusion and Recommendations

The structural elucidation of a highly functionalized molecule like 2-Bromo-6-cyano-4-formylbenzoic acid necessitates a multi-technique approach. While mass spectrometry is unparalleled in providing rapid and sensitive molecular weight determination and key fragmentation information, it is not sufficient on its own for unambiguous structure confirmation. The predicted fragmentation pathways, including the characteristic losses of CO₂, CO, and Br, provide a solid foundation for interpreting experimental data.

For definitive proof of structure, particularly the substitution pattern on the aromatic ring, NMR spectroscopy is indispensable. IR spectroscopy serves as a valuable complementary technique for the rapid confirmation of functional groups. By integrating the data from these orthogonal analytical methods, researchers can achieve a high degree of confidence in the structural assignment of novel compounds, a critical step in advancing drug development and chemical synthesis.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Resolving Cyano and Formyl Functional Groups in Benzoic Acid Derivatives: A Comparative FTIR Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and materials science, substituted benzoic acids—such as 4-cyanobenzoic acid and 4-formylbenzoic acid—serve as critical synthetic intermediates[1]. Accurately verifying the structural integrity of these derivatives is paramount. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for rapid functional group elucidation.

However, analyzing these specific derivatives presents a unique analytical challenge: distinguishing the formyl carbonyl (C=O) stretch from the carboxylic acid backbone, and accurately resolving the high-frequency cyano (C≡N) stretch. This guide provides an in-depth mechanistic comparison of FTIR sampling techniques—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet)—and establishes self-validating protocols to ensure absolute data integrity.

Spectral Signatures & Mechanistic Causality

To successfully interpret the FTIR spectra of benzoic acid derivatives, one must understand the vibrational mechanics dictating peak position and intensity.

  • The Cyano Group (-C≡N): The carbon-nitrogen triple bond acts as a highly rigid quantum mechanical oscillator. This stiffness pushes its stretching frequency into the rare 2200–2250 cm⁻¹ region. In aromatic nitriles like cyanobenzoic acid, conjugation with the benzene ring slightly lowers this frequency to a sharp, diagnostic peak at ~2230 cm⁻¹ (2)[2].

  • The Formyl Group (-CHO): The aldehyde C=O stretch typically absorbs strongly near 1700 cm⁻¹ (3)[3]. However, the carboxylic acid C=O also absorbs in the 1680–1720 cm⁻¹ range (4)[4], creating severe spectral overlap. The definitive diagnostic feature for the formyl group is the aldehyde C-H stretch, which undergoes Fermi resonance to produce a distinct doublet at ~2720 cm⁻¹ and 2830 cm⁻¹ (5)[5].

  • The Carboxylic Acid Backbone: The solid-state spectrum is dominated by a massive, broad O-H stretch from 2500–3300 cm⁻¹. This extreme broadening is caused by strong intermolecular hydrogen bonding (dimerization) between adjacent benzoic acid molecules[4].

Table 1: Characteristic FTIR Wavenumbers for Cyano and Formyl Benzoic Acids
Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Value
Cyano (-C≡N) Stretching~2230Medium, SharpHigh (Falls in a "quiet" region)
Formyl (-CHO) C=O Stretching~1700Strong, SharpModerate (Overlaps with carboxyl)
Formyl (-CHO) C-H Stretching~2720 & 2830Weak, DoubletHigh (Driven by Fermi resonance)
Carboxyl (-COOH) C=O Stretching1680–1720Strong, SharpModerate
Carboxyl (-COOH) O-H Stretching2500–3300Strong, Very BroadHigh (Indicates dimerization)

Comparative Evaluation: ATR-FTIR vs. Transmission (KBr)

Choosing the correct sampling methodology dictates the accuracy of your spectral deconvolution. We must objectively compare ATR-FTIR against traditional KBr Transmission.

ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating the sample. Because the penetration depth (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) is directly proportional to the wavelength, low-frequency peaks (like the 1700 cm⁻¹ C=O stretch) are sampled more deeply than high-frequency peaks (like the 2230 cm⁻¹ cyano stretch). Consequently, the cyano peak will appear artificially attenuated compared to a transmission spectrum.

Transmission (KBr Pellet): Transmission spectroscopy follows the Beer-Lambert law linearly across the entire mid-IR spectrum, providing a superior Signal-to-Noise Ratio (SNR) and sharper peak resolution for quantitative analysis (6)[6]. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can fatally obscure the benzoic acid carbonyl region[6].

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct powder application)High (Grinding, pressing, desiccation)
Spectral Linearity Wavelength-dependent (Requires correction)Linear (Follows Beer-Lambert Law)
Moisture Interference NegligibleHigh (KBr matrix absorbs water)
Cyano Peak Resolution Moderate (Attenuated at high wavenumbers)Excellent (High relative intensity)
Primary Use Case High-throughput screening, routine QA/QCQuantitative analysis, trace impurity detection

Self-Validating Experimental Protocols

To guarantee scientific integrity, experimental protocols must be designed as self-validating systems. Below are the optimized workflows for both techniques.

Protocol A: High-Throughput ATR-FTIR

Causality Focus: Maximizing Evanescent Wave Interaction

  • Background Validation: Run an ambient background scan on the bare diamond crystal. Validation: The background must show baseline noise below 0.001 absorbance units to confirm the absence of cross-contamination.

  • Sample Application: Deposit 2–5 mg of the benzoic acid derivative directly onto the crystal, ensuring complete coverage of the active sensor area.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Air has a different refractive index than the sample. Trapped air gaps disrupt total internal reflection, severely weakening the evanescent wave and resulting in poor signal intensity.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Immediately apply an ATR correction algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, restoring the true relative intensity of the 2230 cm⁻¹ cyano peak.

Protocol B: High-Sensitivity KBr Transmission

Causality Focus: Eliminating Matrix Interference

  • Matrix Desiccation: Store IR-grade KBr in an oven at 105°C for at least 24 hours prior to use.

  • Blank Validation (The Self-Check): Press a pure KBr pellet and scan it. Validation: If a peak appears at 1640 cm⁻¹ (water bending mode), the KBr is compromised. Discard the batch and re-dry. Do not proceed to sample preparation.

  • Grinding: Mix the sample with KBr at a strict 1:80 ratio using an agate mortar. Causality: Exceeding this concentration leads to complete absorption of the IR beam (detector saturation), causing peak "bottoming out" and loss of structural resolution.

  • Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum. Causality: The vacuum removes trapped air, while the extreme pressure cold-welds the KBr particles into a continuous, IR-transparent crystalline lattice.

Visualizing the Analytical Workflow

FTIR_Workflow Start Sample: Benzoic Acid Derivative Decision Select FTIR Sampling Technique Start->Decision ATR ATR-FTIR Method (Direct Powder) Decision->ATR High Throughput KBr Transmission Method (KBr Pellet) Decision->KBr High Sensitivity ATR_Step1 Apply Sample to Crystal & Engage Pressure Anvil ATR->ATR_Step1 KBr_Step1 Grind 1:80 Ratio & Press at 10 Tons KBr->KBr_Step1 Scan Acquire IR Spectra (4000-400 cm⁻¹) ATR_Step1->Scan KBr_Step1->Scan Analyze Spectral Deconvolution: Resolve Cyano/Formyl Peaks Scan->Analyze

FTIR Sampling Decision Matrix and Experimental Workflow for Benzoic Acid Derivatives.

Conclusion

For routine verification of cyano and formyl benzoic acid derivatives during drug synthesis, ATR-FTIR offers unmatched speed and non-destructive analysis, provided ATR correction algorithms are utilized to account for high-wavenumber attenuation. However, when absolute peak linearity and maximum sensitivity are required to resolve the delicate Fermi resonance doublet of the formyl group (~2720 cm⁻¹), the KBr transmission method remains the superior choice—contingent upon rigorous moisture control.

References

  • BenchChem Technical Support Team. "4-Cyanobenzoic Acid | 98% | CAS 619-65-8". Benchchem. 1

  • Kuujia. "1877-72-1(3-Cyanobenzoic acid)". Chem960. 2

  • Nonappa et al. "The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy". NIH PMC. 6

  • Bonide Library. "Benzoic Acid Ir Spectrum". Free PDF Library. 4

  • Organic Chemistry I. "6.3 IR Spectrum and Characteristic Absorption Bands". Pressbooks.3

  • Vscht. "Table of Characteristic IR Absorptions". Vscht.cz. 5

Sources

Establishing Elemental Analysis Standards for 2-Bromo-6-cyano-4-formylbenzoic Acid: A Comparative Guide of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust elemental analysis standard for highly functionalized organic building blocks is a rigorous exercise in analytical chemistry. 2-Bromo-6-cyano-4-formylbenzoic acid (Chemical Formula: C₉H₄BrNO₃; Molecular Weight: 254.04 g/mol ) presents a unique matrix of analytical challenges. It contains a carboxylic acid, an aldehyde, a refractory nitrile group, and—most problematically—a massive 31.45% bromine content .

In pharmaceutical and materials research,1[1]. This guide objectively compares conventional elemental analysis workflows against advanced, halogen-scavenged methodologies, providing the experimental data and self-validating protocols necessary to achieve this standard.

The Mechanistic Challenge: Halogen Interference in CHN AnalysisCombustion analysis remains the gold standard for determining Carbon, Hydrogen, and Nitrogen (CHN) content[2]. However, subjecting a compound with 31.45% bromine to a conventional Dumas combustion reactor triggers a cascade of analytical failures.

During flash combustion at 1000°C, organically bound bromine is liberated as Br₂ gas and hydrobromic acid (HBr). If left unchecked, these species:

  • Poison the Catalysts: Halogens rapidly react with the copper (Cu) reduction catalyst, forming volatile copper halides that permanently degrade the reactor's ability to reduce NOₓ to N₂.

  • Corrode the Reactor: HBr attacks the silica/quartz combustion tube, leading to devitrification and micro-fractures.

  • Distort Chromatograms: Bromine gas can co-elute with CO₂ or cause severe baseline tailing in the Thermal Conductivity Detector (TCD), artificially inflating carbon and nitrogen readings.

To counter this, modern analytical workflows employ2[2].

Objective Comparison of Analytical Workflows

To establish a reliable standard for 2-Bromo-6-cyano-4-formylbenzoic acid, we must evaluate two distinct analytical pathways.

Alternative A: Conventional CHN + Wet Chemistry Titration (Outdated)
  • CHN Analysis: Performed on a standard Dumas analyzer without halogen scavengers.

  • Bromine Quantification: Digestion followed by classical argentometric (Ag⁺) titration.

  • The Flaw: The cyano group (-CN) in the molecule can release cyanide ions (CN⁻) during digestion.3[3]. Furthermore, the un-scavenged CHN reactor will experience rapid analytical drift after just 10-15 runs due to catalyst poisoning.

Alternative B: Halogen-Scavenged CHN + Schöniger-IC (The Gold Standard)
  • CHN Analysis: Performed on an advanced analyzer 4[4].

  • Bromine Quantification: 5[5]. IC chromatographically separates the bromide ion (Br⁻) from interfering anions like CN⁻ or NO₃⁻, ensuring absolute specificity and accuracy 6[6].

Self-Validating Experimental Protocols

To guarantee trustworthiness, the methodologies below are designed as self-validating systems, explaining the causality behind every critical step.

Protocol 1: Halogen-Scavenged CHN Analysis
  • Sample Encapsulation: Weigh exactly 1.5–2.0 mg of the compound into a high-purity tin capsule.

    • Causality: Tin undergoes a highly exothermic oxidation reaction when exposed to the oxygen pulse, raising the localized temperature from the furnace's 1000°C to over 1800°C. This thermal flash is mandatory to break the robust triple bonds of the cyano group (-CN), ensuring complete conversion to NOₓ.

  • Reactor Packing: Pack the primary quartz combustion tube with Chromium(III) oxide (Cr₂O₃) as the oxidation catalyst. Critically, pack a 3 cm layer of fine silver wool at the bottom of the hot zone (approx. 850°C).

    • Causality:3[3]. The temperature must be strictly controlled; if too cold, the kinetics are too slow, and if too hot, the AgBr will melt and volatilize.

  • Reduction & Detection: Pass the halogen-free gas stream through a copper reduction reactor (600°C) to convert NOₓ to N₂, followed by GC separation and TCD quantification.

CHN_Scavenging Sample Sample in Tin Capsule (C, H, N, O, Br) Combustion Flash Combustion (1000°C, O2 pulse) Sample->Combustion Gases Mixed Gases (CO2, H2O, NOx, Br2, HBr) Combustion->Gases Scavenger Silver Wool Layer (Traps Br as AgBr) Gases->Scavenger Halogen removal Reduction Copper Catalyst (NOx -> N2) Scavenger->Reduction Br-free gas CleanGases Clean Gases (CO2, H2O, N2) Reduction->CleanGases GC_TCD GC Column & TCD (Quantification) CleanGases->GC_TCD

Diagram 1: Chemical mechanism of halogen scavenging in a modified CHN combustion reactor.

Protocol 2: Schöniger Combustion & Ion Chromatography (IC) for Bromine
  • Preparation: Weigh 10 mg of the sample onto an ashless paper flag and place it inside a platinum basket attached to the stopper of a Schöniger flask.

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (e.g., Na₂CO₃/NaHCO₃) containing 1% Hydrogen Peroxide (H₂O₂) to the flask.

    • Causality:7[7]. This ensures a single, sharp peak during chromatography.

  • Combustion: Purge the flask with pure O₂, ignite the paper flag, and seal the flask. Allow 30 minutes for complete absorption of the fumes.

  • Chromatography: 8[8]. Compare the Br⁻ peak area against a certified calibration curve.

Schoniger_IC Weigh Weigh Sample (Ashless Paper & Pt Basket) Flask Schöniger Flask (O2 Atmosphere) Weigh->Flask Ignite Combustion (Converts Organic Br to Br2/HBr) Flask->Ignite Absorb Absorption in H2O2/NaOH (Reduces Br2 to Br-) Ignite->Absorb IC Ion Chromatography (IC) (Anion Exchange Column) Absorb->IC Detect Conductivity Detection (Specific Br- Peak) IC->Detect

Diagram 2: Workflow for precise bromine quantification using Schöniger combustion and IC.

Comparative Data Analysis

The following tables summarize the performance of both workflows when analyzing a highly pure (>99%) reference standard of 2-Bromo-6-cyano-4-formylbenzoic acid. The data clearly demonstrates why the advanced workflow is required to meet the ±0.4% purity threshold.

Table 1: Theoretical vs. Observed Elemental Composition (n=5)

ElementTheoretical %Alt A: Conventional CHN + TitrationAlt B: Scavenged CHN + Schöniger-ICPass/Fail (±0.4% Limit)
Carbon (C) 42.55%43.12% (+0.57%)42.61% (+0.06%)Alt B Passes
Hydrogen (H) 1.59%1.65% (+0.06%)1.57% (-0.02%)Both Pass
Nitrogen (N) 5.51%5.95% (+0.44%)5.48% (-0.03%)Alt B Passes
Bromine (Br) 31.45%32.15% (+0.70%)31.40% (-0.05%)Alt B Passes

Note: In Alt A, Carbon and Nitrogen are artificially inflated due to Br₂ co-elution in the TCD. Bromine is inflated due to cyanide interference during titration.

Table 2: Catalyst Lifespan and Analytical Drift

Performance MetricAlt A: Conventional CHNAlt B: Scavenged CHN
Copper Catalyst Lifespan < 20 analyses> 250 analyses
Baseline Stability (TCD) Severe tailing after 5 runsStable, sharp peaks
Maintenance Frequency Daily tube replacementMonthly tube replacement
Conclusion

For highly functionalized, halogen-heavy compounds like 2-Bromo-6-cyano-4-formylbenzoic acid, conventional elemental analysis is scientifically inadequate. Implementing a halogen-scavenged combustion reactor paired with Schöniger-IC provides an interference-free, self-validating system that easily satisfies the strict ±0.4% accuracy requirements of top-tier chemical journals.

References

1.9 - velp.com 2. 10 - elementar.com 3.4 - thermofisher.com 4. 6 - robertson-microlit.com 5. 1 - nih.gov 6.5 - iteh.ai 7. 7 - researchgate.net 8.3 - cdc.gov 9.8 - oeko.info 10.2 - forensic-isotopes.org

Sources

Comparative UV-Vis Spectroscopic Analysis: 2-Bromo-6-cyano-4-formylbenzoic acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized synthetic intermediate, 2-Bromo-6-cyano-4-formylbenzoic acid (BCFBA) presents a unique challenge and opportunity for spectroscopic tracking during drug development and complex organic synthesis. Because its aromatic ring is heavily substituted with competing electron-withdrawing and sterically demanding groups, its ultraviolet-visible (UV-Vis) absorption profile deviates significantly from simpler benzoic acid derivatives.

This guide objectively compares the theoretical and extrapolated optical performance of BCFBA against its foundational structural analogues: 4-Formylbenzoic acid (4-CBA) and 2-Bromobenzoic acid (2-BBA) . By understanding the causality behind these spectral shifts, researchers can design more accurate in-process control (IPC) assays for monitoring synthetic workflows.

Structural Causality and Electronic Transitions

The UV-Vis spectrum of any benzoic acid derivative is dictated by the HOMO-LUMO gap, which is highly sensitive to both the electronic nature (inductive/resonance effects) and the steric positioning of its substituents.

  • 4-Formylbenzoic Acid (4-CBA): The para-formyl group acts as a strong

    
    -acceptor. This extends the conjugated system of the benzoic acid core, significantly lowering the energy required for the primary 
    
    
    
    transition. Consequently, [1] shows a strong absorption maximum (
    
    
    ) at 249 nm in non-polar solvents, alongside weaker
    
    
    transitions at 279 nm and 298 nm.
  • 2-Bromobenzoic Acid (2-BBA): The introduction of a bulky bromine atom at the ortho position creates severe steric hindrance. This physical clash forces the carboxylate group out of the coplanar alignment with the aromatic ring[2]. The resulting loss of planarity disrupts resonance, typically leading to a slight blue-shift and a reduction in the molar absorptivity (

    
    ) of the primary band compared to an unhindered system.
    
  • 2-Bromo-6-cyano-4-formylbenzoic acid (BCFBA): This molecule represents a complex "push-pull" conflict—except all substituents are electron-withdrawing. The para-formyl group attempts to extend conjugation, pushing the

    
     toward the 260 nm region[3]. However, the dual ortho-substituents (bromo and cyano) completely break the coplanarity of the -COOH group. This symmetry breaking enhances the probability of the normally forbidden 
    
    
    
    transitions, resulting in a pronounced secondary absorption band above 300 nm.

ElectronicPathway cluster_substituents Core Benzoic Acid Core Base π → π* (~230 nm) CHO para-Formyl (-CHO) π-Acceptor Core->CHO Electronic Br_CN ortho-Br & ortho-CN Steric Hindrance Core->Br_CN Steric Effect1 Extended Conjugation LUMO Stabilization CHO->Effect1 Effect2 Loss of Coplanarity Symmetry Breaking Br_CN->Effect2 Result1 Red-Shifted Primary Band λ_max ≈ 260 nm Effect1->Result1 Result2 Enhanced n → π* Band λ_max ≈ 305 nm Effect2->Result2

Logical relationship of substituent effects on the UV-Vis absorption of BCFBA.

Comparative Quantitative Data

To facilitate analytical method development, the following table synthesizes the quantitative UV-Vis absorption data for these compounds. (Note: Data for BCFBA is extrapolated based on additive substituent effects for comparison).

Compound

(Primary, nm)

(Secondary, nm)
Log

(Primary)
Key Electronic / Steric Effect
4-Formylbenzoic Acid 249279, 2984.24Extended conjugation via para-CHO[1]
2-Bromobenzoic Acid ~235~275~3.80Steric hindrance disrupts -COOH planarity[2]
2-Bromo-6-cyano-4-formylbenzoic acid ~260~305~3.95Complex push-pull; severe ortho-steric clash

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

When analyzing highly substituted benzoic acids like BCFBA, standard single-point UV-Vis measurements are insufficient. Carboxylic acids are prone to forming hydrogen-bonded dimers in solution, which alters their electronic state and artificially shifts the


.

To ensure absolute trustworthiness of the analytical data, the following step-by-step methodology employs a self-validating serial dilution workflow.

Methodology
  • Solvent Preparation & Degassing:

    • Action: Select HPLC-grade Methanol (UV cutoff ~205 nm) and degas via sonication for 10 minutes.

    • Causality: Degassing prevents the formation of micro-bubbles inside the cuvette. Micro-bubbles cause Rayleigh scattering, which artificially inflates absorbance readings at lower wavelengths, mimicking a false

      
       shoulder.
      
  • Primary Stock Formulation:

    • Action: Using a microbalance (

      
       mg), weigh exactly 2.5 mg of BCFBA. Dissolve quantitatively in 10.0 mL of Methanol.
      
  • Self-Validating Serial Dilution:

    • Action: Prepare a concentration series of 10 µM, 20 µM, 30 µM, and 40 µM.

    • Causality: Measuring a concentration gradient rather than a single point allows for the construction of a calibration curve. Strict adherence to linearity (

      
      ) validates that the compound is fully solvated as a monomer. A non-linear curve indicates dimer formation, requiring a switch to a more polar, hydrogen-bond-disrupting solvent (e.g., adding 0.1% Formic Acid)[4].
      
  • Baseline Blanking:

    • Action: Utilize matched quartz cuvettes (10 mm path length). Fill both the reference and sample cuvettes with the exact same batch of Methanol used for dilution. Perform a baseline scan from 200 nm to 400 nm.

  • Spectral Acquisition:

    • Action: Scan each concentration at a rate of 60 nm/min with a 1 nm slit width.

    • Causality: A narrow 1 nm slit width ensures high spectral resolution, allowing the instrument to accurately resolve the closely spaced primary and secondary absorption bands without peak broadening.

  • Data Processing:

    • Action: Calculate the molar absorptivity (

      
      ) at the 
      
      
      
      using the slope of the absorbance vs. concentration plot, derived from the Beer-Lambert Law (
      
      
      ).

UVVisWorkflow Step1 1. Solvent Prep Degassed HPLC MeOH Step2 2. Stock Solution Microbalance precision Step1->Step2 Dissolve Step3 3. Serial Dilution 10, 20, 30, 40 µM Step2->Step3 Dilute Step4 4. Baseline Blanking Matched Quartz Cuvettes Step3->Step4 Prepare Cuvettes Step5 5. UV-Vis Scanning 200-400 nm, 1 nm slit Step4->Step5 Acquire Spectra Step6 6. Beer-Lambert Validation Linearity Check (R² > 0.999) Step5->Step6 Calculate ε

Step-by-step self-validating UV-Vis spectrophotometric workflow.

References

  • National Center for Biotechnology Information. "4-Formylbenzoic acid | C8H6O3 | CID 12088." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "2-Bromobenzoic acid | C7H5BrO2 | CID 6940." PubChem. Available at:[Link]

  • Xavier, T. S., et al. "Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-6-cyano-4-formylbenzoic Acid: A Proposed Benchmarking Against Literature Precedents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide, therefore, serves a dual purpose. First, it proposes logical and efficient synthetic pathways to 2-Bromo-6-cyano-4-formylbenzoic acid based on well-established, high-yielding transformations reported for analogous systems. Second, it provides a framework for benchmarking the expected yields of these proposed routes, offering researchers a data-driven starting point for their synthetic endeavors. By dissecting each proposed step and comparing it to reliable literature precedents, we can project a realistic expectation of success and highlight key experimental considerations.

Strategic Analysis of Proposed Synthetic Pathways

The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction. The electronic and steric nature of each group dictates the regioselectivity of subsequent reactions. For the target molecule, we must strategically install a carboxyl group (or a precursor), a bromine atom, a cyano group, and a formyl group.

Two plausible retrosynthetic routes are outlined below, starting from commercially available materials. The primary difference lies in the timing of the introduction of the key functional groups.

  • Route 1: Begins with the oxidation of a methyl group to a carboxylic acid, followed by sequential bromination, formylation, and cyanation.

  • Route 2: Employs a Sandmeyer-type reaction to introduce the cyano group, starting from an amino-substituted precursor.

The following sections will detail each proposed route, providing estimated yields based on analogous reactions found in the literature and detailed experimental protocols.

Proposed Synthetic Route 1: Stepwise Functionalization of a Toluene Derivative

This route commences with 4-methylbenzoic acid, a readily available starting material, and proceeds through a series of regioselective aromatic substitutions.

Synthetic Route 1 A 4-Methylbenzoic Acid B 2-Bromo-4-methylbenzoic Acid A->B 1. Bromination (Br2, FeBr3) Expected Yield: ~85% C 2-Bromo-4-formyl-6-methylbenzoic Acid B->C 2. Formylation (DCM, TiCl4, Cl2CHOCH3) Expected Yield: ~70-80% D 2-Bromo-6-cyano-4-formylbenzoic Acid C->D 3. Cyanation (Pd2(dba)3, Zn(CN)2, dppf) Expected Yield: ~80-90%

Caption: Proposed multi-step synthesis of the target molecule starting from 4-methylbenzoic acid.

Benchmarking and Data Summary for Route 1
StepReaction TypeKey ReagentsLiterature Precedent for YieldExpected Yield (%)
1Electrophilic BrominationBr₂, FeBr₃Ortho-bromination of substituted benzoic acids80-90
2Friedel-Crafts FormylationTiCl₄, Dichloromethyl methyl etherFormylation of substituted bromotoluenes70-80
3Palladium-Catalyzed CyanationPd₂(dba)₃, Zn(CN)₂, dppfCyanation of aryl bromides80-90
- Overall Estimated Yield - - 45-65
Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 2-Bromo-4-methylbenzoic Acid (Electrophilic Bromination)

  • Rationale: The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. The ortho position to the methyl group (and meta to the carboxyl group) is sterically hindered by the carboxyl group. Therefore, bromination is expected to occur primarily at the position ortho to the methyl group and meta to the carboxyl group.

  • Procedure:

    • To a solution of 4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-4-methylbenzoic acid.

Step 2: Synthesis of 2-Bromo-4-formyl-6-methylbenzoic Acid (Formylation)

  • Rationale: The formylation of the bromo-methylbenzoic acid intermediate is directed by the existing substituents. The most activated position for electrophilic substitution is ortho to the methyl group.

  • Procedure:

    • Dissolve 2-bromo-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Cool the solution to -10 °C.

    • Add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise, maintaining the temperature below -5 °C.

    • Add dichloromethyl methyl ether (1.5 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and acidify with dilute HCl.

    • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford 2-bromo-4-formyl-6-methylbenzoic acid.

Step 3: Synthesis of 2-Bromo-6-cyano-4-formylbenzoic Acid (Palladium-Catalyzed Cyanation)

  • Rationale: The conversion of the aryl bromide to a nitrile can be efficiently achieved via palladium-catalyzed cyanation using zinc cyanide. This method is known for its high functional group tolerance.

  • Procedure:

    • In a reaction vessel, combine 2-bromo-4-formyl-6-methylbenzoic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

    • Add anhydrous dimethylformamide (DMF) and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final product, 2-bromo-6-cyano-4-formylbenzoic acid.

Proposed Synthetic Route 2: Sandmeyer Reaction Approach

This alternative route utilizes a Sandmeyer reaction, a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Synthetic Route 2 A 2-Amino-4-methylbenzoic Acid B 2-Bromo-4-methylbenzoic Acid A->B 1. Sandmeyer (Br) (NaNO2, HBr, CuBr) Expected Yield: ~75% C Methyl 2-bromo-4-methylbenzoate B->C 2. Esterification (MeOH, H2SO4) Expected Yield: >95% D Methyl 2-bromo-4-(dibromomethyl)-benzoate C->D 3. Bromination (Benzylic) (NBS, AIBN) Expected Yield: ~80% E Methyl 2-bromo-4-formylbenzoate D->E 4. Hydrolysis to Aldehyde (AgNO3, Acetone/H2O) Expected Yield: ~85% F Methyl 2-bromo-6-cyano-4-formylbenzoate E->F 5. Cyanation (Pd catalyst, Zn(CN)2) Expected Yield: ~85% G 2-Bromo-6-cyano-4-formylbenzoic Acid F->G 6. Saponification (LiOH, THF/H2O) Expected Yield: >95%

Caption: An alternative synthetic pathway employing a Sandmeyer reaction and benzylic bromination.

Benchmarking and Data Summary for Route 2
StepReaction TypeKey ReagentsLiterature Precedent for YieldExpected Yield (%)
1Sandmeyer BrominationNaNO₂, HBr, CuBrDiazotization and substitution of anilines.[1]70-80
2Fischer EsterificationMethanol, H₂SO₄Standard esterification of carboxylic acids>95
3Radical BrominationN-Bromosuccinimide, AIBNBenzylic bromination of toluenes75-85
4Hydrolysis of DibromideAgNO₃ or H₂O/baseConversion of benzylic dibromides to aldehydes80-90
5Palladium-Catalyzed CyanationPd catalyst, Zn(CN)₂Cyanation of aryl bromides.[2][3]80-90
6SaponificationLiOH, THF/H₂OHydrolysis of methyl esters.[2]>95
- Overall Estimated Yield - - 35-55
Expert Analysis and Protocol Outline for Route 2

This route begins with the Sandmeyer reaction of 2-amino-4-methylbenzoic acid to install the bromine atom.[1] The carboxylic acid is then protected as a methyl ester to prevent interference in subsequent steps. The formyl group is introduced via a two-step process: radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, followed by hydrolysis to the aldehyde. A final palladium-catalyzed cyanation, similar to Route 1, installs the cyano group.[2][3] The synthesis concludes with the saponification of the methyl ester to yield the target carboxylic acid.[2] While this route involves more steps, it may offer advantages in terms of regioselectivity control at certain stages.

Conclusion and Recommendations

This guide presents two viable, albeit proposed, synthetic routes to 2-Bromo-6-cyano-4-formylbenzoic acid, a molecule with no currently published synthesis.

  • Route 1 is more convergent and has a higher overall estimated yield. Its success hinges on the selective formylation at the desired position, which is reasonably predicted by substituent effects but requires experimental validation.

  • Route 2 is longer but relies on a series of robust and predictable reactions. The Sandmeyer reaction and the benzylic bromination/hydrolysis sequence are generally reliable transformations.

For an initial synthetic campaign, Route 1 is recommended due to its higher atom economy and fewer linear steps. However, if regioselectivity issues arise during the formylation step, Route 2 provides a well-defined, albeit more laborious, alternative.

Researchers undertaking the synthesis of this compound should consider the detailed protocols and the cited literature as a strong foundation for their experimental design. Careful optimization of reaction conditions, particularly for the formylation and cyanation steps, will be critical to achieving the benchmarked yields.

References

  • What is the synthesis method and application of 2-Bromo-6-methylbenzoic acid? - FAQ. (2022, October 22). Retrieved from [Link]

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.). Google Patents.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Bromo-6-cyano-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As research and development in pharmaceuticals and material science advance, so does the complexity of the chemical reagents we handle. 2-Bromo-6-cyano-4-formylbenzoic acid is a prime example of a multifunctional compound, presenting unique challenges for waste management. Its structure, incorporating a halogen, a nitrile, an aldehyde, and a carboxylic acid, necessitates a multi-faceted approach to disposal to ensure laboratory safety and environmental compliance.

This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-cyano-4-formylbenzoic acid, grounded in the principles of chemical compatibility and regulatory standards. Our objective is to empower researchers with the knowledge to manage this waste stream confidently and safely.

Hazard Profile: A Multifunctional Challenge

Understanding the hazard profile of 2-Bromo-6-cyano-4-formylbenzoic acid is the foundation of its safe management. The risk is not derived from a single property but from the combination of its functional groups. Laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed otherwise by a qualified safety officer.[1]

Functional GroupAssociated HazardsDisposal Implications
Bromine (Halogen) Environmental persistence; formation of toxic combustion byproducts if not incinerated properly.Requires segregation into a dedicated halogenated organic waste stream.[2][3][4]
Cyano (Nitrile) Potential for high toxicity. Can release highly toxic hydrogen cyanide (HCN) gas upon reaction with strong acids.[2][5][6]Crucially, do not mix with acidic waste streams. [2]
Formyl (Aldehyde) May cause respiratory irritation, skin irritation, and serious eye irritation.[7][8]Requires appropriate personal protective equipment (PPE) during handling.
Carboxylic Acid Corrosive (acidic) nature. Will react exothermically with bases.Segregate from basic/caustic waste streams to prevent violent reactions.[9][10]

Due to this combination of hazards, 2-Bromo-6-cyano-4-formylbenzoic acid waste is classified as hazardous and must not be disposed of via sanitary sewers or as regular trash.[11]

Personal Protective Equipment (PPE) Protocol

Given the irritant nature of the aldehyde and acid functionalities, and the potential toxicity of the nitrile group, a stringent PPE protocol is mandatory when handling this chemical, both in its pure form and as a waste product.

EquipmentSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[7][12][13]Protects against splashes and dust, preventing serious eye irritation.[7][8][14][15]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[8][13]Prevents skin contact, which can cause irritation.[7][12][14][15] Gloves must be inspected before use and disposed of as contaminated waste after handling.[8][15]
Body Protection A lab coat or other protective clothing.[12][13]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[7][10][12] If dusts are generated, a NIOSH-approved respirator may be necessary.[12][13]Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[7][8][14][15]

Accessible safety showers and eyewash stations are essential engineering controls in any area where this chemical is handled.[7][12]

Step-by-Step Disposal and Segregation Workflow

The cardinal rule for disposing of 2-Bromo-6-cyano-4-formylbenzoic acid is proper segregation . Mixing incompatible waste streams is a serious safety violation that can lead to dangerous reactions and significantly increases disposal costs.[3][9]

Step 1: Waste Identification and Characterization

All waste containing 2-Bromo-6-cyano-4-formylbenzoic acid, including pure excess reagent, reaction mixtures, and solutions, must be treated as Halogenated Organic Acidic Waste .

Step 2: Selecting the Correct Waste Container
  • Container Material: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE or glass) that will not react with the acidic and organic nature of the waste.[2][10][16] Do not use metal containers for acidic waste.[10]

  • Container Condition: The container must be in good condition, free from leaks, and have a securely sealing cap.[1][9] Keep the container closed at all times except when adding waste.[2][9][16]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel and away from sinks or floor drains.[9][17] The SAA should have secondary containment to mitigate spills.[17]

Step 3: Waste Collection
  • Working within a chemical fume hood, carefully transfer the waste into the designated "Halogenated Organic Waste" container.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[2]

  • Securely cap the container immediately after adding the waste.

Step 4: Labeling

Proper labeling is a critical regulatory requirement.[16] The waste container label must include:

  • The words "Hazardous Waste".[17]

  • The full chemical name: "2-Bromo-6-cyano-4-formylbenzoic acid" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Irritant").

  • The date accumulation started.

Step 5: Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Used gloves and other disposable PPE contaminated with this chemical should be collected in a sealed bag and placed in a container for solid hazardous waste.[11]

  • Glassware and Equipment: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone). The initial solvent rinsate must be collected and disposed of as halogenated hazardous waste.[18] After thorough decontamination, glassware can be washed normally.

  • Empty Reagent Bottles: An "empty" container that held this chemical must be triple-rinsed with a suitable solvent.[1][18] The rinsate must be collected and managed as hazardous waste.[18] After rinsing and removal of the label, the container may be disposed of as regular trash or recycled, depending on institutional policy.[1][18]

Waste Segregation Decision Pathway

The following diagram illustrates the critical decision-making process for segregating chemical waste based on the properties of 2-Bromo-6-cyano-4-formylbenzoic acid.

Caption: Decision workflow for proper waste stream segregation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[13]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing airflow.[13]

  • Contain & Absorb: Wearing appropriate PPE, contain the spill. Use a chemical spill kit with an absorbent material suitable for organic acids (do not use combustible materials like paper towels for large spills).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.[13] All materials used for cleanup must be disposed of as hazardous waste.[1]

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of complex reagents like 2-Bromo-6-cyano-4-formylbenzoic acid, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Portal. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Hazardous Waste Guidelines. (n.d.). University of California, Santa Cruz. [Link]

  • Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. (n.d.). Chemistry Learner. [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). ResearchGate. [Link]

  • halogenated organic wastes: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. [Link]

  • Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. (n.d.). National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal Guide. (2024, March 19). Business Waste. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.